Octyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
octyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJBZLAANNIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344766 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-35-4 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Tosylate
Introduction: The Strategic Role of Octyl Tosylate in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group in an alcohol, into an excellent one is a frequent and critical challenge. Octyl p-toluenesulfonate, commonly known as octyl tosylate, emerges as a highly effective and versatile solution. Its primary function is to serve as a versatile alkylating agent by converting the inert hydroxyl group of octanol into a tosylate ester. This transformation dramatically enhances the reactivity of the alpha-carbon, making the tosylate moiety an exceptional leaving group in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the physical and chemical properties of octyl tosylate, its synthesis, reactivity, and essential experimental protocols relevant to its application in research and development.
Core Molecular and Physical Properties
Octyl tosylate is a sulfonate ester characterized by an eight-carbon alkyl (octyl) chain attached to the oxygen of a p-toluenesulfonate group. While several isomers exist (e.g., 1-octyl, 2-octyl, 4-octyl tosylate), this guide will focus on the general properties, with specific data provided for isomers where available. The most frequently cited isomer in synthetic literature is derived from 2-octanol.
Structural and Physical Data
Quantitative physical data for octyl tosylate, such as a definitive boiling point or density, is not widely published in peer-reviewed literature. The data presented below is a consolidation of information from chemical databases and computational predictions.
| Property | Value | Source(s) |
| IUPAC Name | octan-4-yl 4-methylbenzenesulfonate | [1] |
| Synonyms | Octyl p-toluenesulfonate, Octyl-4-tosylate | [2][3] |
| Molecular Formula | C₁₅H₂₄O₃S | [1][4] |
| Molecular Weight | 284.4 g/mol | [1] |
| Exact Mass | 284.14461580 Da | [1] |
| Appearance | Colorless oil (for 2-octyl tosylate) | |
| Boiling Point | Not available (N/A) | [4] |
| Density | Not available (N/A) | [5] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 4.7 | [1] |
Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, 2-Butanone | Soluble |
| Esters | Ethyl acetate | Soluble |
| Aromatic | Toluene, Benzene | Soluble |
| Polar Protic | Ethanol, Methanol | Soluble / Moderately Soluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |
| Aqueous | Water | Insoluble |
For a detailed protocol on experimentally determining solubility, please refer to the Experimental Protocols section.
Spectroscopic Signature
Detailed spectroscopic data is crucial for reaction monitoring and product characterization. Below are the expected spectral characteristics for a typical octyl tosylate.
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Protons: Two doublets between δ 7.3-7.9 ppm. The protons ortho to the sulfonyl group appear downfield (approx. δ 7.8 ppm), while the protons meta appear upfield (approx. δ 7.3 ppm), creating a characteristic AA'BB' splitting pattern.[7]
-
α-Proton (H-C-O): A multiplet whose chemical shift depends on the isomer (e.g., for 2-octyl tosylate, this appears around δ 4.5-4.7 ppm).
-
Tosyl Methyl Protons: A sharp singlet around δ 2.45 ppm.[7]
-
Octyl Chain Protons: A series of multiplets between δ 0.8-1.7 ppm, with the terminal methyl group appearing as a triplet around δ 0.85 ppm.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Aromatic Carbons: Four signals typically between δ 127-145 ppm. The carbon attached to the sulfur and the carbon bearing the methyl group are distinct.[8]
-
α-Carbon (C-O): A signal between δ 80-85 ppm.
-
Tosyl Methyl Carbon: A signal around δ 21.5 ppm.
-
Octyl Chain Carbons: A series of signals in the aliphatic region, typically between δ 14-37 ppm.
-
-
Infrared (IR) Spectroscopy:
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, appearing at approximately 1365-1335 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).[9]
-
S-O-C Stretching: Strong absorptions in the 1000-900 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.[9]
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 284.4) may be observed, though it can be weak.
-
Key Fragments: Common fragmentation patterns include the loss of the toluenesulfonyl group (C₇H₇SO₂) or the formation of the tropylium ion (C₇H₇⁺) at m/z 91. Fragmentation along the octyl chain is also expected.
-
Chemical Properties and Reactivity
The synthetic utility of octyl tosylate is entirely derived from the electronic nature of the tosylate group, which functions as an outstanding leaving group.
The Tosylate as a Leaving Group
The hydroxyl group (-OH) is a poor leaving group because its departure would form the hydroxide ion (OH⁻), a strong base. The tosylate group circumvents this issue. The p-toluenesulfonic acid from which it is derived is a strong acid (pKa ≈ -2.8), meaning its conjugate base, the tosylate anion, is exceptionally stable and therefore a weak base. This stability arises from the delocalization of the negative charge across the three oxygen atoms and the aromatic ring through resonance. This inherent stability makes the tosylate anion an excellent leaving group, facilitating reactions that would be impossible with the parent alcohol.
Caption: Synthesis of octyl tosylate from octanol and TsCl.
Nucleophilic Substitution Reactions
Octyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, particularly when derived from primary or secondary alcohols. The reaction proceeds with a backside attack by the nucleophile, resulting in a predictable inversion of stereochemistry at the carbon center. This offers a powerful method for stereospecific functional group introduction.
With weaker nucleophiles or on sterically hindered substrates, a unimolecular (Sₙ1) mechanism may compete or dominate.[10] This pathway involves the formation of a carbocation intermediate, which can lead to racemization if the starting material is chiral and potential rearrangements.[10]
References
- 1. 4-Octyl tosylate | C15H24O3S | CID 139245577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-TOLUENESULFONIC ACID N-OCTYL ESTER | CAS#:3386-35-4 | Chemsrc [chemsrc.com]
- 3. 4-octyl tosylate | CAS#:4883-88-9 | Chemsrc [chemsrc.com]
- 4. R(-)-octyl tosylate | CAS#:27770-99-6 | Chemsrc [chemsrc.com]
- 5. Cas 1028-12-2,2-Octanol, 4-methylbenzenesulfonate | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE [vedantu.com]
n-Octyl p-Toluenesulfonate CAS number and molecular weight
An In-depth Technical Guide to n-Octyl p-Toluenesulfonate for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
n-Octyl p-Toluenesulfonate, also known as octyl tosylate or p-toluenesulfonic acid n-octyl ester, is a versatile organic compound widely utilized in chemical synthesis. For researchers, scientists, and professionals in drug development, it serves as a critical intermediate and reagent. Its primary function stems from the nature of the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions, making n-octyl p-toluenesulfonate an effective octylating agent. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications in the laboratory and pharmaceutical industry, grounded in established scientific principles and methodologies.
Core Properties of n-Octyl p-Toluenesulfonate
A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe use in experimental design. The key identifiers and properties of n-octyl p-toluenesulfonate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3386-35-4 | [1][2] |
| Molecular Formula | C₁₅H₂₄O₃S | [1][2] |
| Molecular Weight | 284.41 g/mol | [1][2] |
| IUPAC Name | octyl 4-methylbenzenesulfonate | |
| Synonyms | p-Toluenesulfonic Acid n-Octyl Ester, Octyl Tosylate | [1][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [3] |
| Purity | Typically >96.0% (by GC) | [3] |
Synthesis of n-Octyl p-Toluenesulfonate
The synthesis of n-octyl p-toluenesulfonate is a classic example of O-sulfonylation, specifically the tosylation of a primary alcohol. The reaction involves the treatment of n-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base such as pyridine or triethylamine (TEA) is used.[4][5] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the alcohol and tosyl chloride.[4] The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.[4][5]
Caption: General reaction scheme for the synthesis of n-Octyl p-Toluenesulfonate.
Detailed Experimental Protocol: Synthesis of n-Octyl p-Toluenesulfonate
This protocol is a self-validating system; successful synthesis relies on anhydrous conditions to prevent the hydrolysis of p-toluenesulfonyl chloride.
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add n-octanol (1.0 eq.) to a flame-dried round-bottomed flask containing anhydrous dichloromethane (DCM, ~10 volumes).
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Base Addition : Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
-
Tosylation : Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Reaction : Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[4][5] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, dilute the reaction mixture with water. Separate the organic layer.
-
Extraction and Washing : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes the base, unreacted TsCl, and residual salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : If necessary, purify the crude oil via flash column chromatography on silica gel to obtain pure n-octyl p-toluenesulfonate.
Mechanism of Action and Reactivity
n-Octyl p-toluenesulfonate's utility lies in its function as an excellent alkylating agent. This reactivity is conferred by the p-toluenesulfonate (tosylate) group.
Expertise & Experience: The tosylate anion is a superb leaving group because its negative charge is highly delocalized across the three oxygen atoms and the benzene ring through resonance. This stability means it readily departs during a nucleophilic attack on the adjacent carbon atom. Consequently, the primary carbon of the octyl chain becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu⁻). This facilitates the formation of a new carbon-nucleophile bond, a cornerstone of synthetic organic chemistry.
Caption: Sₙ2 mechanism showing nucleophilic attack on n-Octyl p-Toluenesulfonate.
Applications in Research and Drug Development
Alkylating Agent in Synthesis
The primary application of n-octyl p-toluenesulfonate is to introduce an eight-carbon (octyl) chain into a molecule. This is fundamental in synthesizing more complex molecules from simpler precursors. In drug development, modifying a lead compound by adding a lipophilic alkyl chain can significantly alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The octyl group can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
Intermediate for Active Pharmaceutical Ingredients (APIs)
While not typically an API itself, n-octyl p-toluenesulfonate is a key intermediate. For instance, the tosylate group can be displaced by amines, thiols, azides, or carbanions to forge new C-N, C-S, or C-C bonds, which are ubiquitous in pharmaceutical structures.[6]
Use as a Protecting Group Strategy
In complex multi-step syntheses, it is often necessary to temporarily "protect" a reactive functional group, like an alcohol, while another part of the molecule is being modified. The alcohol can be converted to a tosylate, which is stable under many reaction conditions. Later in the synthesis, the tosylate can be removed or converted into another functional group. This strategy was employed in the synthesis of lysophosphatidylcholines, where a tosyl group was used for the protection of a hydroxyl group.[7]
Consideration as a Genotoxic Impurity
A critical aspect for drug development professionals is the potential for tosylate esters to be genotoxic impurities (GTIs).[8] If p-toluenesulfonic acid is used in the manufacturing process of a drug substance (e.g., for salt formation) in the presence of residual alcohols like methanol or ethanol, there is a risk of forming the corresponding tosylate esters.[8] These alkylating agents can react with DNA, leading to mutations, and are therefore considered potentially carcinogenic. Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities, often requiring quantification at the parts-per-million (ppm) level.[8] Therefore, highly sensitive analytical methods are required to monitor and control for the presence of n-octyl p-toluenesulfonate if n-octanol is present in the API manufacturing process.
References
- 1. rsc.org [rsc.org]
- 2. N-Octyl P-Toluenesulfonate - Protheragen [protheragen.ai]
- 3. n-Octyl p-Toluenesulfonate | 3386-35-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide on the Mechanism of Tosylation of Primary Alcohols
Abstract
The conversion of primary alcohols into p-toluenesulfonates (tosylates) is a cornerstone transformation in modern organic synthesis, pivotal for drug development and the construction of complex molecular architectures. This guide provides an in-depth examination of the tosylation mechanism, moving beyond a simple procedural outline to explore the causal factors behind experimental choices. We will dissect the roles of the reagents, the nuanced catalytic function of pyridine, the stereochemical implications, and critical process parameters that ensure a robust and reproducible reaction. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this fundamental synthetic tool.
The Strategic Imperative: Activating the Hydroxyl Group
In the landscape of nucleophilic substitution reactions, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group. Its conjugate acid, water (H₂O), has a pKa of approximately 15.7, making the corresponding hydroxide anion (HO⁻) a strong base and thus resistant to displacement. The tosylation reaction elegantly circumvents this issue by converting the alcohol into a tosylate ester.[1][2] The resulting tosylate anion is an exceptionally stable, resonance-delocalized species and the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), rendering it an excellent leaving group for subsequent S_N2 and E2 reactions. This activation is achieved with a crucial advantage: the stereochemical integrity of the carbon atom bearing the oxygen is preserved during the tosylation step itself.[1][2][3]
Deconstructing the Mechanism: A Tale of Two Pathways
The reaction involves the treatment of a primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, typically pyridine or triethylamine (TEA).[1] While often depicted as a single-step nucleophilic attack, the mechanism, particularly with pyridine, is more sophisticated.
The Reagents and Their Roles
-
Primary Alcohol (R-CH₂OH): Functions as the primary nucleophile, with its lone-pair electrons on the oxygen atom attacking the electrophilic sulfur center of TsCl.[4]
-
p-Toluenesulfonyl Chloride (TsCl): The sulfonylating agent. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]
-
Base (Pyridine or Triethylamine): Serves a dual purpose. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed. However, pyridine's function extends beyond that of a simple base.
Pathway A: The Conventional View (Acid Scavenging)
In the most straightforward depiction, the alcohol's oxygen atom directly attacks the sulfur atom of TsCl, displacing the chloride ion. This forms a protonated tosylate ester (an oxonium ion intermediate). The base then deprotonates this intermediate to yield the final tosylate product and the corresponding ammonium salt.[1][2][4]
Pathway B: The Catalytic Role of Pyridine
For a more accurate and insightful understanding, especially when pyridine is used, its role as a nucleophilic catalyst must be considered. Pyridine is a stronger nucleophile than a primary alcohol and reacts more rapidly with TsCl.[5][6]
-
Formation of a Highly Electrophilic Intermediate: Pyridine attacks the electrophilic sulfur of TsCl, displacing the chloride ion to form an N-tosylpyridinium chloride intermediate.[5][6][7] This intermediate is significantly more electrophilic than TsCl itself due to the positive charge on the pyridine ring.
-
Nucleophilic Attack by the Alcohol: The primary alcohol then attacks the sulfur atom of the highly reactive N-tosylpyridinium intermediate.
-
Product Formation: This attack leads to the formation of the protonated tosylate ester, which is subsequently deprotonated by another molecule of pyridine (acting now as a base) to give the final tosylate ester.[7]
This catalytic pathway explains the enhanced reaction rates often observed with pyridine compared to sterically hindered non-nucleophilic bases.[5]
Caption: Catalytic mechanism of tosylation using pyridine.
Stereochemical Consequences: Retention and Inversion
A critical aspect of tosylation is its stereochemical outcome.
-
During Tosylation: The reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen (C-O) bond of the alcohol is not broken.[1][3] Consequently, the configuration at the carbon center is fully retained. If you start with an (R)-alcohol, you will form an (R)-tosylate.
-
In Subsequent Reactions: The utility of the tosylate lies in its function as a leaving group. When this tosylate is subsequently displaced by a nucleophile in a classic S_N2 reaction, the nucleophile attacks the carbon from the side opposite the leaving group. This results in a complete inversion of stereochemistry.[2][4][8]
Therefore, the two-step sequence of tosylation followed by S_N2 substitution results in a net inversion of configuration at the carbon center relative to the starting alcohol.[2]
Experimental Protocol: A Validated Methodology
This protocol describes a general and robust method for the tosylation of a primary alcohol.
Materials & Reagents
| Reagent/Material | Typical Molar Eq. | Purpose |
| Primary Alcohol | 1.0 | Substrate |
| p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 | Sulfonylating Agent |
| Anhydrous Pyridine or Triethylamine | 1.5 - 2.0 | Base and/or Catalyst |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.2 | Optional: Hyper-nucleophilic catalyst |
| Anhydrous Dichloromethane (DCM) | ~10 volumes | Solvent |
| 1 M HCl Solution | - | Workup: Quench/remove excess base |
| Saturated NaHCO₃ Solution | - | Workup: Neutralize residual acid |
| Brine | - | Workup: Remove aqueous phase |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (~10 volumes).[1]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the stirred solution, followed by a catalytic amount of DMAP if required for less reactive alcohols.[9]
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.[10]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature.[9] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[1][2]
-
Workup - Quenching: Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by adding deionized water.[1]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.[11]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Caption: General experimental workflow for alcohol tosylation.
Trustworthiness: Side Reactions and Mitigation
A key challenge in tosylation is the potential for a subsequent S_N2 reaction where the chloride ion from the pyridinium hydrochloride byproduct displaces the newly formed tosylate group.[9][12] This results in the formation of a primary alkyl chloride as an undesired byproduct.
R-OTs + Cl⁻ ⇌ R-Cl + TsO⁻
This side reaction is more pronounced under certain conditions:
-
Activated Alcohols: Benzylic or allylic alcohols form tosylates that are highly susceptible to nucleophilic attack.[9][13]
-
Prolonged Reaction Times: Extended exposure of the tosylate to the chloride source increases the likelihood of this side reaction.[12]
-
Higher Temperatures: Increased thermal energy can overcome the activation barrier for the displacement reaction.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining low temperatures (0 °C) throughout the addition and initial reaction phase is crucial.[1]
-
Careful Monitoring: Use TLC to stop the reaction as soon as the starting alcohol is consumed, avoiding unnecessary exposure of the product to the reaction conditions.
-
Choice of Base: While pyridine is an excellent catalyst, in sensitive cases, using a non-nucleophilic, sterically hindered base or a biphasic system with an inorganic base like K₂CO₃ can minimize the concentration of soluble chloride ions.[14]
Conclusion
The tosylation of primary alcohols is a powerful and reliable method for converting a poor leaving group into an excellent one, thereby unlocking a vast range of subsequent synthetic transformations. A thorough understanding of the underlying mechanism, including the catalytic role of pyridine and the stereochemical principles, is paramount for its successful application. By carefully controlling reaction parameters and being cognizant of potential side reactions, researchers can effectively leverage this reaction to advance their synthetic campaigns in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectral Data of Octyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectral data for octyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the definitive identification of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles.
Molecular Structure and Key Features
This compound, also known as octyl tosylate, consists of a non-polar octyl chain linked to a polar tosylate group via an ester bond. This amphipathic nature influences its reactivity and solubility. The tosylate group is an excellent leaving group, making this compound a valuable substrate in nucleophilic substitution reactions.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons of the tosyl group, the benzylic methyl protons, and the protons of the octyl chain.[1]
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |
| ~7.35 | Doublet | 2H | Ar-H (meta to SO₂) |
| ~4.02 | Triplet | 2H | -O-CH₂ - |
| ~2.45 | Singlet | 3H | Ar-CH₃ |
| ~1.65 | Multiplet | 2H | -O-CH₂-CH₂ - |
| ~1.25 | Multiplet | 10H | -(CH₂)₅- |
| ~0.88 | Triplet | 3H | -CH₃ |
Interpretation:
-
Aromatic Protons: The protons on the benzene ring appear as two distinct doublets in the downfield region (~7.3-7.8 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonate group. The protons ortho to the sulfonate group are more deshielded and appear at a higher chemical shift than the meta protons.
-
Benzylic Protons: The methyl group attached to the benzene ring gives rise to a characteristic singlet at around 2.45 ppm.
-
Octyl Chain Protons: The methylene group attached to the oxygen atom (-O-CH₂-) is deshielded by the electronegative oxygen and appears as a triplet at approximately 4.02 ppm. The other methylene groups of the octyl chain appear as a broad multiplet in the upfield region (~1.2-1.7 ppm), while the terminal methyl group appears as a triplet around 0.88 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, showing the number of non-equivalent carbon atoms and their chemical environments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~144.7 | Ar-C (ipso to SO₂) |
| ~133.0 | Ar-C (ipso to CH₃) |
| ~129.8 | Ar-CH (ortho to CH₃) |
| ~127.8 | Ar-CH (meta to CH₃) |
| ~70.7 | -O-CH₂ - |
| ~31.7 | -CH₂- |
| ~29.1 | -CH₂- |
| ~28.8 | -CH₂- |
| ~25.5 | -CH₂- |
| ~22.6 | -CH₂- |
| ~21.6 | Ar-CH₃ |
| ~14.0 | -CH₃ |
Interpretation:
-
Aromatic Carbons: The aromatic region of the spectrum shows four distinct signals, corresponding to the two quaternary carbons and the two types of protonated carbons in the para-substituted benzene ring.
-
Octyl Chain Carbons: The carbon atom attached to the oxygen (-O-CH₂-) is found at a characteristic downfield shift of around 70.7 ppm. The other carbons of the octyl chain appear in the aliphatic region (14-32 ppm). The signal for the benzylic methyl carbon appears at approximately 21.6 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the sulfonate group, the aromatic ring, and the aliphatic chain.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1360 | Strong | Asymmetric S=O stretching |
| ~1175 | Strong | Symmetric S=O stretching |
| ~1100 | Strong | C-O stretching |
| ~3000-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1600, ~1475 | Medium-Weak | C=C stretching (aromatic) |
Interpretation:
The most prominent peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. The C-O stretching of the ester linkage is also clearly visible. The C-H stretching vibrations of the octyl chain and the aromatic C=C stretching vibrations are also present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.
Table 4: Key Fragments in the Mass Spectrum of this compound [3]
| m/z | Identity |
| 284 | [M]⁺ (Molecular Ion) |
| 173 | [CH₃C₆H₄SO₃H]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ |
| 112 | [C₈H₁₆]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
The molecular ion peak at m/z 284 would confirm the molecular weight of the compound. A prominent peak at m/z 155 corresponds to the tosyl cation, while a peak at m/z 91 is the characteristic tropylium ion, a common fragment from toluene derivatives. Fragmentation of the octyl chain would lead to a series of peaks separated by 14 Da (CH₂). The peak at m/z 112 corresponds to the loss of p-toluenesulfonic acid, resulting in the octene cation.
References
An In-depth Technical Guide to p-Toluenesulfonic Acid n-Octyl Ester: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of p-toluenesulfonic acid n-octyl ester, also known as n-octyl tosylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and critical applications of this versatile reagent, with a particular focus on its relevance in the pharmaceutical industry.
Introduction: The Significance of n-Octyl Tosylate in Organic Synthesis
p-Toluenesulfonic acid n-octyl ester (n-octyl tosylate) is a key organic compound valued for its role as an efficient alkylating agent and a protective group for alcohols. The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This inherent reactivity makes n-octyl tosylate a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The n-octyl group, a lipophilic eight-carbon chain, can be strategically introduced into molecules to modulate their physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design. Furthermore, understanding the synthesis and reactivity of n-octyl tosylate is paramount for process chemists and toxicologists in the pharmaceutical industry, as alkyl sulfonates are recognized as a class of potentially genotoxic impurities (PGIs) that require strict control.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of n-octyl tosylate is fundamental for its effective use in the laboratory and for process scale-up.
Physical Properties
| Property | Value | Reference |
| CAS Number | 3386-35-4 | [2] |
| Molecular Formula | C₁₅H₂₄O₃S | [3] |
| Molecular Weight | 284.41 g/mol | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | [3] |
| Boiling Point | 170 °C at 0.8 Torr | [3] |
| Density | 1.06 g/mL | [3] |
| Refractive Index | 1.4950 to 1.4980 | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of synthesized n-octyl tosylate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons of the tosyl group, the benzylic methyl protons, and the protons of the n-octyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbon atoms in the aromatic ring, the methyl group, and the eight carbons of the octyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the sulfonate group (S=O stretching), aromatic C-H bonds, and aliphatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Synthesis of p-Toluenesulfonic Acid n-Octyl Ester: A Step-by-Step Protocol
The most common and efficient method for the synthesis of n-octyl tosylate is the reaction of n-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of n-octanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride.
References
Introduction to Octyl 4-methylbenzenesulfonate: A Molecule of Dichotomy
An In-depth Technical Guide to the Solubility of Octyl 4-methylbenzenesulfonate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of this compound (also known as octyl tosylate). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, compiles available qualitative data, and presents detailed experimental protocols for quantitative determination.
This compound (C₁₅H₂₄O₃S) is a sulfonate ester characterized by a distinct amphiphilic nature.[1] This duality, stemming from a hydrophobic octyl chain and a polar p-toluenesulfonate group, is the primary determinant of its solubility profile and its utility as a versatile intermediate in organic synthesis, including in the preparation of pharmaceuticals and agrochemicals.[1][2] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
Key Physicochemical Properties:
-
Molecular Formula: C₁₅H₂₄O₃S[3]
-
Molecular Weight: 284.41 g/mol [3]
-
Appearance: Typically a liquid at room temperature.
-
Density: Approximately 1.06 g/cm³[3]
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by the principle of "like dissolves like." The molecule's two distinct regions dictate its interaction with different types of solvents:
-
The Octyl Tail (C₈H₁₇): This long alkyl chain is nonpolar and hydrophobic. It favors interactions with nonpolar solvents through van der Waals forces.
-
The Tosylate Head Group (CH₃C₆H₄SO₃): This group is polar and capable of dipole-dipole interactions and potentially weak hydrogen bonding. This part of the molecule prefers to interact with polar solvents.[4]
This amphiphilic structure suggests that this compound will exhibit a range of solubilities across the spectrum of organic solvents. Generally, it is expected to be more soluble in moderately polar to nonpolar organic solvents that can effectively solvate both the alkyl chain and the polar headgroup. While the sulfonate group enhances polarity, the long octyl chain significantly increases its lipophilicity compared to shorter-chain tosylates like methyl or ethyl tosylate.[4][5][6]
Qualitative Solubility Profile
Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on its structure and information on similar sulfonate esters, a qualitative assessment can be made. The presence of the hydrophobic octyl chain and the polar sulfonate group enhances its solubility in organic solvents.[1]
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, THF, DCM | Soluble | These solvents can effectively solvate the polar tosylate head without the steric hindrance of hydrogen bonding networks. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The alkyl portion of the alcohols can interact with the octyl chain, while the hydroxyl group interacts with the tosylate head. |
| Nonpolar | Hexane, Toluene | Sparingly to Soluble | The long octyl chain promotes solubility in nonpolar solvents, though the polar headgroup may limit it. |
| Highly Polar | Water | Very Low/Insoluble | The large hydrophobic octyl chain dominates, leading to poor water solubility, a common trait for long-chain sulfonate esters.[7][8] |
Experimental Determination of Solubility
For precise applications, experimental determination of solubility is essential. The following protocols provide robust methods for quantifying the solubility of this compound.
Visual Method for Rapid Screening
This method is a quick way to estimate solubility and is useful for initial solvent screening.
Protocol:
-
Add a measured volume (e.g., 1 mL) of the selected organic solvent to a clear glass vial.
-
Incrementally add known small amounts of this compound.
-
After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes.
-
Allow the solution to stand and observe for any undissolved material.
-
The point at which a saturated solution is formed (i.e., solid/liquid remains undissolved) provides an approximate solubility.
Gravimetric Method for Quantitative Analysis
This method provides accurate, quantitative solubility data.
Materials:
-
This compound
-
Selected organic solvent
-
Sealable glass vials
-
Analytical balance
-
Constant temperature bath or shaker incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure undissolved solute is present.
-
Equilibrate the vial in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Agitate the solution periodically.
-
Allow the vial to stand at the constant temperature to let any undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any particulate matter.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent. This can be done in a fume hood or, for less volatile solvents, in a vacuum oven at a temperature below the solvent's boiling point.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator.
-
Weigh the dish on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).
Logical Workflow for Solubility Assessment
The following diagram outlines a systematic approach for researchers to assess the solubility of this compound for a specific application.
Caption: A logical workflow for the systematic assessment of this compound solubility.
Conclusion
References
- 1. Buy this compound | 3386-35-4 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound||Supplier [benchchem.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry - Figshare [figshare.com]
IUPAC name for octyl tosylate
An In-depth Technical Guide to Octyl Tosylate: Synthesis, Reactivity, and Applications in Drug Development
Introduction
For professionals engaged in the intricate process of drug development and scientific research, the strategic manipulation of functional groups is a cornerstone of successful molecular synthesis. A frequent and critical challenge is the conversion of a poor leaving group, such as a hydroxyl group, into one that is readily displaced. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), is a highly effective and versatile solution to this challenge.[1] Its stability, reactivity, and the stereochemical control it offers have established it as an indispensable tool in multi-step synthesis, particularly within the pharmaceutical industry.[1]
This guide provides a comprehensive technical overview of octyl tosylate, a key intermediate in organic synthesis. We will delve into its nomenclature and structure, physicochemical properties, synthetic protocols, and reactivity with mechanistic insights. Furthermore, we will explore its applications in drug development and other areas of organic synthesis, along with essential safety and handling information. This document will primarily focus on n-octyl tosylate and its isomers, such as 2-octyl tosylate, which are frequently encountered in synthetic chemistry.
Nomenclature and Structure
The IUPAC (International Union of Pure and Applied Chemistry) name for the most common isomer, n-octyl tosylate, is octyl 4-methylbenzenesulfonate .[2] It is also commonly referred to as n-octyl p-toluenesulfonate.[2] For other isomers, the position of the tosylate group on the octyl chain is specified, for instance, octan-2-yl 4-methylbenzenesulfonate for 2-octyl tosylate and octan-4-yl 4-methylbenzenesulfonate for 4-octyl tosylate.[3]
The structure of octyl tosylate consists of an octyl group linked to a tosylate group through an oxygen atom, forming a sulfonate ester. The tosylate group's effectiveness as a leaving group is attributed to the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge over the three oxygen atoms and the benzene ring.[1]
Caption: General chemical structure of n-octyl tosylate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of n-octyl tosylate:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₃S | [2][3][4] |
| Molecular Weight | 284.41 g/mol | [2] |
| Appearance | Colorless oil | [5] |
| IUPAC Name | This compound | [2] |
| Synonyms | n-Octyl p-Toluenesulfonate | [2] |
| Density | 1.06 g/cm³ | [2] |
| Flash Point | 191 °C | [2] |
| Solubility | Soluble in organic solvents | [6] |
Synthesis of Octyl Tosylate
The synthesis of octyl tosylate is typically achieved through the reaction of the corresponding octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Standard Protocol: Tosylation of Octan-1-ol
This protocol describes a general procedure for the synthesis of n-octyl tosylate.
Materials:
-
Octan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve octan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Add triethylamine (or pyridine) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[7]
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours or until completion, which can be monitored by thin-layer chromatography (TLC).[7]
-
Wash the reaction mixture with aqueous sodium hydroxide to remove any unreacted TsCl and the triethylammonium chloride salt.[7]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[7]
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude octyl tosylate by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of n-octyl tosylate.
Reactivity and Mechanistic Insights
The tosylate group is an excellent leaving group, making octyl tosylate a versatile substrate for various nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ2) Reactions
Primary octyl tosylates, such as n-octyl tosylate, readily undergo Sₙ2 reactions with a wide range of nucleophiles. This reaction proceeds with an inversion of stereochemistry if the carbon atom bearing the tosylate group is a stereocenter.[8]
Caption: General Sₙ2 reaction of n-octyl tosylate with a nucleophile.
Solvolysis (Sₙ1 and Sₙ2) Reactions
Secondary octyl tosylates, like 2-octyl tosylate, can undergo solvolysis through both Sₙ1 and Sₙ2 pathways, depending on the solvent and reaction conditions.[9] In Sₙ1 reactions, a carbocation intermediate is formed, leading to a mixture of retention and inversion products.[9] The solvolysis of (R)-2-octyl tosylate in water under ideal Sₙ1 conditions would be expected to yield a racemic mixture of (R)- and (S)-2-octanol.[10][11]
Elimination (E2) Reactions
In the presence of a strong, sterically hindered base like potassium tert-butoxide, octyl tosylates can undergo E2 elimination to yield octenes.[8]
Caption: General E2 elimination reaction of an octyl tosylate.
Applications in Drug Development and Organic Synthesis
Octyl tosylate serves as a crucial intermediate in various synthetic applications:
-
Introduction of an Octyl Group: It is widely used to introduce an eight-carbon alkyl chain into a molecule, which can be important for modulating the lipophilicity of a drug candidate.
-
Functional Group Interconversion: It facilitates the conversion of an alcohol into a wide array of other functional groups through nucleophilic substitution.[6]
-
Synthesis of Complex Molecules: Octyl tosylate is a valuable building block in the multi-step synthesis of complex organic molecules, including pharmaceuticals.[1]
-
Polymer and Material Science: It finds applications in the synthesis of sulfonated polymers for ion-exchange membranes.[6]
Safety and Handling
Alkyl tosylates are alkylating agents and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle octyl tosylate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]
-
Storage: Store in a cool, dry place in a tightly sealed container at room temperature.[2][15]
-
Toxicity: Alkylating agents can be toxic if swallowed, in contact with skin, or if inhaled.[14] Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.[14]
-
Disposal: Dispose of octyl tosylate and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.[14]
Conclusion
Octyl tosylate, with the IUPAC name this compound, is a pivotal reagent in modern organic synthesis. Its utility stems from the excellent leaving group ability of the tosylate anion, which allows for a broad range of nucleophilic substitution and elimination reactions. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of octyl tosylate is essential for the efficient construction of complex molecular architectures. Its role as a key synthetic intermediate underscores the broader importance of sulfonate esters in the advancement of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-Octyl tosylate | C15H24O3S | CID 139245577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Buy this compound | 3386-35-4 [smolecule.com]
- 7. This compound||Supplier [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE [vedantu.com]
- 10. (R)-2-octyl tosylate is solvolyzed in water under ideal conditions. The product(s) will be: [allen.in]
- 11. sarthaks.com [sarthaks.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. vitol.com [vitol.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Octyl 4-methylbenzenesulfonate: A Versatile Alkylating Agent in Modern Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Octyl 4-methylbenzenesulfonate, commonly known as octyl tosylate, is a pivotal reagent in organic synthesis, valued for its capacity to act as a potent alkylating agent. This document provides an in-depth guide for researchers, chemists, and drug development professionals on its core principles, applications, and detailed protocols. By converting a poorly reactive hydroxyl group into an excellent tosylate leaving group, this reagent facilitates a wide range of nucleophilic substitution reactions, enabling the precise introduction of an octyl moiety into diverse molecular architectures. This guide explains the mechanistic underpinnings of its reactivity, offers validated step-by-step protocols for its synthesis and use in O- and N-alkylation, and addresses critical safety and handling considerations.
Introduction to Octyl Tosylate: The Power of a Good Leaving Group
In the landscape of organic chemistry, the success of many synthetic transformations hinges on the ability to convert one functional group into another. Nucleophilic substitution reactions are a cornerstone of this field, but their efficiency is often limited by the nature of the leaving group. Alcohols, while abundant and versatile precursors, are notoriously poor substrates for direct SN2 reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1][2]
This compound (Octyl Tosylate) provides an elegant solution to this challenge. It is an organic compound synthesized from 1-octanol, where the hydroxyl proton is replaced by a p-toluenesulfonyl (tosyl) group.[3] This transformation is critical because it converts the hydroxyl moiety into a tosylate (-OTs) group, which is an exceptionally effective leaving group.[4] The efficacy of the tosylate anion as a leaving group stems from the resonance stabilization of its negative charge across the sulfonyl group, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). This chemical modification unlocks the potential for the octyl carbon backbone to be attacked by a wide array of nucleophiles, making octyl tosylate a premier alkylating agent for constructing complex molecules in pharmaceutical and materials science research.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3386-35-4 | [6] |
| Molecular Formula | C₁₅H₂₄O₃S | [6] |
| Molecular Weight | 284.41 g/mol | [6] |
| Synonyms | n-Octyl p-toluenesulfonate, Octyl tosylate | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.06 g/cm³ | [6] |
The Mechanism of Action: Facilitating SN2 Reactions
The primary utility of octyl tosylate lies in its ability to participate in bimolecular nucleophilic substitution (SN2) reactions. The process can be understood as a two-stage strategy:
-
Activation of the Alcohol: A primary or secondary alcohol (1-octanol) is first converted into its corresponding tosylate. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[7] Crucially, this step proceeds with retention of stereochemistry at the carbon atom bearing the oxygen, as the C-O bond remains intact.[1][8]
-
Nucleophilic Displacement: With the excellent tosylate leaving group now in place, a nucleophile (Nu⁻) can readily attack the electrophilic α-carbon. The reaction proceeds via a classic SN2 mechanism, involving a backside attack that results in the displacement of the tosylate group and an inversion of stereochemistry at the reaction center.[5][8]
Figure 1: General mechanism for SN2 alkylation.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound from 1-Octanol
This protocol details the conversion of 1-octanol into octyl tosylate, activating it for subsequent nucleophilic substitution.
Causality: The reaction uses p-toluenesulfonyl chloride (TsCl) as the source of the tosyl group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves the reactants well.
Figure 2: Workflow for the synthesis of octyl tosylate.
Materials:
-
1-Octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1-octanol (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding cold 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.[9][10]
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol describes the use of octyl tosylate to synthesize an octyl aryl ether from a phenol.
Causality: A base is required to deprotonate the phenol, generating a more nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) is a moderately strong base suitable for this purpose. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is used to dissolve the ionic intermediates and facilitate the SN2 reaction.
Materials:
-
This compound
-
A substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Setup: To a flask containing the phenol (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.), add anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Add octyl tosylate (1.1 eq.) to the suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude ether product via flash column chromatography.
Protocol 3: General Procedure for N-Alkylation of a Primary Amine
This protocol details the alkylation of a primary amine. This reaction can be complex due to the potential for over-alkylation. The tosyl group can also serve as a protecting group for amines.[1]
Causality: The primary amine is itself a nucleophile, but a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often added to scavenge the p-toluenesulfonic acid byproduct without competing in the alkylation. The reaction must be carefully controlled to minimize the formation of the tertiary amine.
Figure 3: General experimental workflow for an alkylation reaction.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: Dissolve the primary amine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous acetonitrile under an inert atmosphere.
-
Reagent Addition: Add octyl tosylate (1.05 eq.) dropwise to the solution at room temperature. Note: Using a slight excess of the amine can help minimize dialkylation.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting amine is consumed as monitored by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography, often using a gradient containing a small percentage of triethylamine to prevent product streaking, to isolate the secondary amine.
Safety and Handling of an Alkylating Agent
Alkylating agents as a chemical class are hazardous and must be handled with extreme caution. They are often toxic, mutagenic, and potentially carcinogenic.[11][12][13]
-
Engineering Controls: All work with octyl tosylate and other alkylating agents must be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for extended handling), and safety goggles or a face shield.[14]
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous chemical waste.
-
Waste Disposal: All waste materials, including residual reagent, contaminated labware, and PPE, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.
Troubleshooting
Table 2: Common Issues and Solutions in Alkylation Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently strong base (for O-alkylation); Poor quality or wet reagents/solvent; Low reaction temperature. | Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols). Ensure all reagents and solvents are anhydrous. Increase reaction temperature. |
| Recovery of Starting Material | Leaving group is not being displaced; Steric hindrance around the nucleophile. | Confirm the synthesis of octyl tosylate was successful. For sterically hindered substrates, longer reaction times or higher temperatures may be needed. |
| Multiple Products (e.g., Dialkylation of Amines) | Stoichiometry favors multiple additions. | Use an excess of the amine relative to the octyl tosylate. Add the alkylating agent slowly to the amine solution. |
| Elimination Side Product (Octene) | Base is too strong or sterically hindered; High reaction temperature. | Use a less hindered, weaker base. Run the reaction at the lowest effective temperature. This is more common with secondary tosylates. |
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. Its ability to transform a poorly reactive alcohol into a highly reactive electrophile enables the reliable formation of C-O, C-N, and other carbon-heteroatom bonds. By understanding the underlying SN2 mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buy this compound | 3386-35-4 [smolecule.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. This compound||Supplier [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Khan Academy [khanacademy.org]
- 8. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Nucleophilic Substitution with Octyl Tosylate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the ability to predictably and efficiently form new carbon-heteroatom bonds is paramount. Nucleophilic substitution reactions are a cornerstone of this endeavor. However, the hydroxyl group of an alcohol is a notoriously poor leaving group, hindering direct substitution. The conversion of alcohols to p-toluenesulfonates (tosylates) is a classic and highly effective strategy to overcome this challenge. The tosyl group transforms the hydroxyl moiety into an excellent leaving group, the tosylate anion, which is highly stabilized by resonance.[1]
This application note provides a comprehensive guide to performing nucleophilic substitution reactions on octyl tosylate, a common primary alkyl substrate. We will delve into the mechanistic underpinnings of the SN2 reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for both the synthesis of the octyl tosylate precursor and its subsequent reaction with a representative nucleophile, sodium azide.
Mechanistic Framework: The SN2 Pathway
The reaction of octyl tosylate, a primary alkyl tosylate, with a potent nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group.[3] This backside attack leads to a pentavalent transition state and results in the inversion of stereochemistry at the reaction center.[3][4]
The efficacy of the tosylate group is rooted in the stability of its corresponding anion. The negative charge on the departing tosylate is delocalized across the sulfonyl group and the aromatic ring through resonance, making it a very weak base and thus an excellent leaving group.[1]
Caption: Generalized SN2 mechanism for the reaction of azide with octyl tosylate.
Critical Parameters for Success
Choice of Nucleophile
The azide anion (N₃⁻) is an excellent nucleophile for SN2 reactions.[5] It is relatively small, minimizing steric hindrance, and highly nucleophilic, yet it is the conjugate base of a weak acid (hydrazoic acid, pKa ~4.6), meaning it is not strongly basic.[5] This combination of high nucleophilicity and low basicity is ideal for promoting substitution over competing elimination (E2) pathways, which can be a concern with more basic nucleophiles.[6]
Solvent Effects
The choice of solvent is arguably the most critical factor in ensuring a rapid and high-yielding SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice.[6][7][8] These solvents are polar enough to dissolve both the alkyl tosylate and the anionic nucleophile. Crucially, they do not possess acidic protons (like the -OH or -NH groups found in protic solvents). As a result, they solvate the cation (e.g., Na⁺) strongly but leave the anionic nucleophile relatively "naked" and highly reactive.[9] This enhances the nucleophile's strength and accelerates the reaction rate.[7][8]
-
Polar Protic Solvents (Not Recommended): Solvents such as water, methanol, or ethanol will significantly slow down an SN2 reaction.[7] The acidic protons in these solvents form a strong solvation shell (hydrogen bonds) around the anionic nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile.[9]
Temperature and Reaction Time
The substitution reaction of octyl tosylate with sodium azide typically requires heating to proceed at a practical rate. A temperature range of 60-80 °C is common for this transformation in DMF.[1] Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion, which usually occurs within 3-6 hours.[1]
Experimental Workflows
The overall process involves two main stages: the preparation of the octyl tosylate starting material and the subsequent nucleophilic substitution to yield the final product.
Caption: Experimental workflow for the synthesis of octyl azide from 1-octanol.
Protocol 1: Synthesis of Octyl Tosylate from 1-Octanol
This protocol details the conversion of the primary alcohol, 1-octanol, into its corresponding tosylate, which is a substrate primed for nucleophilic substitution.
Materials:
-
1-Octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-octanol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.[10]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.[1][10]
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4 hours.[10]
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), deionized water, and finally, brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
The resulting crude octyl tosylate can often be used directly in the next step if it is of sufficient purity. If necessary, purify further by column chromatography or recrystallization from a suitable solvent like ethanol.[1][11]
Protocol 2: SN2 Substitution of Octyl Tosylate with Sodium Azide
This protocol describes the displacement of the tosylate group with an azide nucleophile to form octyl azide.
Safety First: Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[12] While octyl azide (C/N ratio > 2.5) is generally considered safe to handle with standard laboratory precautions, avoid contact with heavy metals and do not heat to high temperatures.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Sodium azide is highly toxic; handle with extreme care.
Materials:
-
Octyl tosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control
Procedure:
-
In a round-bottom flask, dissolve the octyl tosylate (1.0 eq.) in anhydrous DMF.[1]
-
Add sodium azide (1.5 eq.) to the solution. Note: Sodium azide has limited solubility in DMF, so the mixture will be a suspension.[1]
-
Heat the reaction mixture to 60-80 °C and stir vigorously for 3-6 hours.[1]
-
Monitor the reaction progress by TLC until the starting tosylate spot has been consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a large volume of deionized water.[1]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).[1]
-
Combine the organic extracts and wash with brine to remove residual DMF and salts.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to obtain the crude octyl azide.[1]
Purification and Characterization
The crude octyl azide is typically purified by silica gel column chromatography.[1]
-
Stationary Phase: Silica gel is the most common choice.[12]
-
Mobile Phase: A non-polar to moderately polar eluent system is effective. A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate percentage) is a common choice.[12]
-
Visualization: Since many simple alkyl azides are not UV-active, visualization on TLC plates can be achieved using a potassium permanganate (KMnO₄) stain or other suitable chemical stains.[12]
Successful synthesis can be confirmed by:
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide asymmetric stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic triplet at ~3.25 ppm for the -CH₂-N₃ protons.
Data Summary
The following table provides representative data on the effect of solvent choice on SN2 reaction outcomes, based on established chemical principles.
| Nucleophile | Substrate | Solvent | Relative Rate | Primary Product | Rationale |
| NaN₃ | Octyl-OTs | DMF (Polar Aprotic) | Fast | Octyl Azide (SN2) | The nucleophile is poorly solvated and highly reactive.[7][9] |
| NaN₃ | Octyl-OTs | Ethanol (Polar Protic) | Slow | Octyl Azide (SN2) | The nucleophile is heavily solvated via H-bonds, reducing its reactivity.[7][9] |
| NaCN | Octyl-OTs | DMSO (Polar Aprotic) | Fast | Nonanenitrile (SN2) | Similar to DMF, DMSO enhances nucleophilicity.[6] |
| NaOMe | Octyl-OTs | Methanol (Polar Protic) | Moderate | Methyl Octyl Ether (SN2) | The nucleophile is the same as the solvent, but protic nature still dampens the ideal SN2 rate. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved Reaction: A chiral secondary allylic tosylate reacts | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
The Octyl Tosylate Linchpin: A Guide to its Strategic Application in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Workhorse of Alkylation Chemistry
In the intricate tapestry of pharmaceutical synthesis, the ability to predictably and efficiently introduce lipophilic moieties is paramount. These nonpolar fragments are critical for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile, influencing everything from membrane permeability and protein binding to metabolic stability. Among the myriad of reagents available for this purpose, octyl tosylate emerges as a particularly versatile and reliable tool.
This guide provides an in-depth exploration of the applications of octyl tosylate in pharmaceutical synthesis. Moving beyond a mere recitation of reaction schemes, we will delve into the mechanistic underpinnings of its reactivity, the rationale behind protocol design, and its strategic deployment in the synthesis of bioactive molecules. Herein, we present not just the "how," but the "why," empowering you, the researcher, to leverage the full potential of this powerful synthetic intermediate.
I. The Power of the Tosylate: An Exceptional Leaving Group
The efficacy of octyl tosylate as an alkylating agent is fundamentally derived from the nature of the tosylate (p-toluenesulfonate) group. An alcohol's hydroxyl (-OH) group is a notoriously poor leaving group in nucleophilic substitution reactions due to the high basicity of the resulting hydroxide ion (HO⁻)[1]. The conversion of an alcohol to a tosylate ester dramatically alters its reactivity.
The tosylate anion is an exceptionally stable leaving group because its negative charge is delocalized through resonance across the sulfonyl group and the aromatic ring[2]. The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, underscoring the remarkable stability of the tosylate anion when compared to the hydroxide ion (from water, with a pKa of 15.7)[3]. This vast difference in basicity is the driving force behind the enhanced reactivity of tosylates in substitution reactions[2][3].
Protocol 1: Synthesis of Octyl Tosylate from 1-Octanol
This protocol details the conversion of the primary alcohol, 1-octanol, into the activated tosylate ester, octyl tosylate. This is a foundational step for the subsequent alkylation reactions.
Reaction Scheme:
Caption: Synthesis of Octyl Tosylate from 1-Octanol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 1-Octanol | 130.23 | 10.0 g | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 16.2 g | 1.1 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octanol (10.0 g, 76.8 mmol) and dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add p-toluenesulfonyl chloride (16.2 g, 84.5 mmol, 1.1 eq.) in portions to the stirred solution.
-
Add pyridine (20 mL) dropwise to the reaction mixture. The pyridine acts as a base to neutralize the HCl byproduct, preventing potential side reactions[3].
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (50 mL) to remove excess pyridine, saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude octyl tosylate.
-
The product can be further purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
II. O-Alkylation: The Williamson Ether Synthesis in Action
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate[1][2]. Octyl tosylate is an excellent electrophile for this transformation, particularly with primary and secondary alkoxides[2]. This reaction is instrumental in modifying phenolic hydroxyl groups, a common functional group in many active pharmaceutical ingredients (APIs).
Application Example: Synthesis of Octyl Gallate
Octyl gallate, the ester of gallic acid and octanol, is used as an antioxidant in foods, pharmaceuticals, and cosmetics[4][5][6]. Notably, it has demonstrated both antiviral and anticancer activities[1][2][3][7][8][9][10]. While often synthesized by direct esterification, an alternative approach involves the O-alkylation of a protected gallic acid derivative followed by deprotection, or direct alkylation of gallic acid under basic conditions. The use of octyl tosylate provides a highly reactive electrophile for this purpose.
Protocol 2: Synthesis of Octyl Gallate via O-Alkylation
This protocol outlines a representative procedure for the synthesis of octyl gallate through the O-alkylation of gallic acid using octyl tosylate.
Reaction Scheme:
Caption: Synthesis of Octyl Gallate via O-Alkylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Gallic Acid | 170.12 | 5.0 g | 1.0 |
| Octyl Tosylate | 284.42 | 9.2 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.2 g | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| 1 M Hydrochloric Acid | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve gallic acid (5.0 g, 29.4 mmol) in N,N-dimethylformamide (100 mL).
-
Add potassium carbonate (12.2 g, 88.2 mmol, 3.0 eq.). The base deprotonates the carboxylic acid and phenolic hydroxyl groups to facilitate alkylation.
-
Add octyl tosylate (9.2 g, 32.3 mmol, 1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford octyl gallate.
III. N-Alkylation: Building Blocks for Bioactive Heterocycles
Nitrogen-containing heterocycles are prevalent scaffolds in a vast number of pharmaceuticals[11][12][13]. The N-alkylation of these ring systems is a fundamental strategy for modulating their biological activity. Octyl tosylate serves as an effective reagent for introducing an octyl group onto a nitrogen atom within a heterocyclic core.
Application Example: Synthesis of 1-Octylimidazole
1-Octylimidazole is a key intermediate in the synthesis of various compounds, including ionic liquids and potentially bioactive molecules[12][14][15][16]. The imidazole moiety is a common feature in many pharmaceuticals, and its N-alkylation can significantly impact the molecule's properties.
Protocol 3: Synthesis of 1-Octylimidazole via N-Alkylation
This protocol describes the N-alkylation of imidazole with octyl tosylate.
Reaction Scheme:
Caption: Synthesis of 1-Octylimidazole via N-Alkylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Imidazole | 68.08 | 5.0 g | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 3.2 g | 1.1 |
| Octyl Tosylate | 284.42 | 22.9 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
| Saturated Ammonium Chloride | - | 50 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 250 mL three-neck flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (3.2 g of a 60% dispersion in mineral oil, 80.0 mmol, 1.1 eq.) and wash with anhydrous THF (2 x 20 mL) to remove the mineral oil.
-
Add fresh anhydrous THF (100 mL) to the flask and cool to 0 °C.
-
Dissolve imidazole (5.0 g, 73.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium imidazolide.
-
Add octyl tosylate (22.9 g, 80.7 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-octylimidazole.
IV. Conclusion: A Versatile Tool for Pharmaceutical Innovation
Octyl tosylate provides a reliable and efficient means of introducing an octyl group into a wide range of molecular scaffolds. Its utility in O- and N-alkylation reactions makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents. The protocols detailed herein provide a practical framework for the use of octyl tosylate in a research and development setting. By understanding the principles behind its reactivity and the nuances of its application, chemists can effectively employ octyl tosylate to advance the synthesis of novel pharmaceutical candidates.
V. References
-
K. K. K. K., et al. (2018). Antiviral effect of octyl gallate against influenza and other RNA viruses. Antiviral Research, 15(2-3), 129-135.
-
Master Organic Chemistry. (2015). Tosylates and Mesylates. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from --INVALID-LINK--
-
S. M. S., et al. (2018). Octyl gallate and gallic acid isolated from Terminalia bellarica regulates normal cell cycle in human breast cancer cell lines. Biomedicine & Pharmacotherapy, 103, 1577-1584.
-
Y. C., et al. (2021). Octyl Gallate Induces Pancreatic Ductal Adenocarcinoma Cell Apoptosis and Suppresses Endothelial-Mesenchymal Transition-Promoted M2-Macrophages, HSP90α Secretion, and Tumor Growth. International Journal of Molecular Sciences, 22(16), 8753.
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of 1-Octylimidazole. Retrieved from --INVALID-LINK--
-
H. N., et al. (1990). Antiviral effect of octyl gallate against DNA and RNA viruses. Antiviral Research, 13(4), 207-215.
-
W. W., et al. (2024). Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS. Journal of Ethnopharmacology, 327, 117965.
-
Immunomart. (n.d.). Octyl gallate. Retrieved from --INVALID-LINK--
-
Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
Ataman Kimya. (n.d.). OCTYL GALLATE. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Octyl gallate. Retrieved from --INVALID-LINK--
-
A. A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(63), 38213-38241.
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. Retrieved from a hypothetical BenchChem application note.
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatile Chemistry of 1-Octylimidazole: Synthesis and Derivatization. Retrieved from --INVALID-LINK--
-
Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET Octyl gallate. Retrieved from --INVALID-LINK--
-
Amazon S3. (n.d.). Octyl Gallate. Retrieved from a hypothetical information sheet.
-
Wikipedia. (n.d.). Octyl gallate. Retrieved from --INVALID-LINK--
-
Food and Agriculture Organization of the United Nations. (n.d.). OCTYL GALLATE. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Octyl Gallate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 1-Octylimidazole | 21252-69-7. Retrieved from --INVALID-LINK--
-
G. G., et al. (2024). Octyl gallate has potent anti-inflammasome activity by directly binding to NLRP3 LRR domain. Journal of Cellular Physiology, 239(4), e31196.
-
A. A., et al. (2019). Suppressive Effects of Octyl Gallate on Streptococcus mutans Biofilm Formation, Acidogenicity, and Gene Expression. Molecules, 24(17), 3144.
-
ResearchGate. (n.d.). Octyl gallate (OG) induces apoptosis in pancreatic ductal.... Retrieved from --INVALID-LINK--
-
M. M., et al. (2020). Synthesis and Characterization of 1-Octyl-3-Methylimidazolium Bromide [OMIM]Br Ionic Liquid As A Potential Antifungal Agent. AIP Conference Proceedings, 2235(1), 020002.
-
A. A. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-15.
-
D. D. D., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
References
- 1. Antiviral effect of octyl gallate against DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral effect of octyl gallate against influenza and other RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octyl Gallate Induces Pancreatic Ductal Adenocarcinoma Cell Apoptosis and Suppresses Endothelial-Mesenchymal Transition-Promoted M2-Macrophages, HSP90α Secretion, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Octyl gallate - Wikipedia [en.wikipedia.org]
- 6. chemotechnique.se [chemotechnique.se]
- 7. researchgate.net [researchgate.net]
- 8. Octyl gallate and gallic acid isolated from Terminalia bellarica regulates normal cell cycle in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of octyl gallate, a novel apoptosis-inducing compound for colon cancer therapy, from Sanguisorba officinalis L. by cell membrane chromatography and UHPLC-(Q)TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Octyl gallate - Immunomart [immunomart.com]
- 11. Octylmethoxycinnamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 1-Octylimidazole | 21252-69-7 | Benchchem [benchchem.com]
- 13. Suppressive Effects of Octyl Gallate on Streptococcus mutans Biofilm Formation, Acidogenicity, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. What is Octinoxate used for? [synapse.patsnap.com]
Application Note: Strategic Synthesis of N-Alkylated Amines via Nucleophilic Substitution of Octyl Tosylate
Abstract: This technical guide provides an in-depth analysis and detailed protocols for the reaction between octyl tosylate and various amine nucleophiles. This nucleophilic substitution, predominantly proceeding via an S(_N)2 mechanism, is a cornerstone reaction in synthetic organic chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of diverse secondary and tertiary amines. We will explore the underlying mechanistic principles, critical reaction parameters, and provide field-proven, step-by-step protocols for both the preparation of the octyl tosylate precursor and its subsequent reaction with primary and secondary amines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction with a high degree of control and reproducibility.
Introduction: The Strategic Advantage of Tosylates in Amine Alkylation
The alkylation of amines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A common strategy involves the reaction of an amine with an alkyl halide. However, a more robust and often higher-yielding approach utilizes alkyl sulfonates, such as tosylates, as the electrophile.
The p-toluenesulfonyl (tosyl) group is an outstanding leaving group, a property derived from the high stability of its corresponding anion, the tosylate.[1] This stability arises from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group and the aromatic ring.[2] The conjugate acid, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, which starkly contrasts with the pKa of water (15.7), the conjugate acid of the hydroxide ion (OH⁻). This vast difference in basicity makes the tosylate anion approximately 10¹⁸ times more stable and thus a far better leaving group than hydroxide. This activation of a primary alcohol like 1-octanol into octyl tosylate transforms a poor leaving group (OH⁻) into an excellent one, facilitating efficient nucleophilic substitution by amines.[3][4][5]
The S(_N)2 Reaction Mechanism: A Controlled Pathway
The reaction of octyl tosylate, a primary alkyl tosylate, with amine nucleophiles proceeds reliably through a bimolecular nucleophilic substitution (S(N)2) mechanism.[6][7] This pathway is characterized by a single, concerted step where the amine nucleophile attacks the electrophilic carbon atom at the same time as the tosylate leaving group departs.[6]
Key characteristics of this mechanism include:
-
Backside Attack: The amine's lone pair of electrons attacks the carbon atom from the side opposite to the leaving group.[7][8]
-
Inversion of Stereochemistry: If the reaction occurs at a chiral center, the S(_N)2 mechanism results in a predictable inversion of the stereochemical configuration, a crucial feature for stereospecific synthesis.[1][4][9]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the octyl tosylate and the amine nucleophile.[7][10]
Caption: S(_N)2 mechanism for the reaction of an amine with octyl tosylate.
Optimizing the Reaction: Key Influencing Factors
The success and efficiency of the N-alkylation of octyl tosylate are governed by several critical experimental parameters. A thorough understanding of these factors is essential for maximizing yield and minimizing side products.
Nature of the Amine Nucleophile
The structure of the amine dictates its nucleophilicity and steric profile, significantly impacting reactivity.
-
Primary (1°) vs. Secondary (2°) vs. Tertiary (3°) Amines: Generally, nucleophilicity follows the trend: secondary > primary > tertiary.[11][12] While primary amines are less sterically hindered, secondary amines benefit from the electron-donating effect of two alkyl groups, increasing the electron density on the nitrogen.[6][12] However, extreme steric bulk can override this electronic advantage.[11][13] Tertiary amines are typically poor nucleophiles for S(_N)2 reactions due to significant steric hindrance preventing approach to the electrophilic carbon.[13]
-
Over-alkylation: A common side reaction with primary amines is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine and can compete for the remaining octyl tosylate, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[14] Using a large excess of the primary amine can statistically favor the desired mono-alkylation.
Solvent Effects
The choice of solvent is arguably one of the most critical factors for S(_N)2 reactions.
-
Polar Aprotic Solvents (Recommended): Solvents such as Acetonitrile (CH₃CN) , N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetone are ideal for S(_N)2 reactions.[8][15] These solvents can dissolve ionic reagents but do not possess acidic protons (like O-H or N-H bonds).[16] They effectively solvate the counter-ion (cation) but leave the amine nucleophile relatively "bare" and highly reactive.[10][17]
-
Polar Protic Solvents (To Avoid): Solvents like water, methanol, and ethanol should generally be avoided. Their acidic protons can form strong hydrogen bonds with the lone pair of the amine nucleophile.[16][17] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly increasing the activation energy required for it to attack the substrate, thus slowing the reaction rate.[16][17]
Temperature
Reaction temperature influences both rate and selectivity. Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can promote the competing E2 elimination pathway, especially if a sterically hindered amine is used, leading to the formation of 1-octene.[18][19] A moderate temperature (e.g., 50-80 °C) is often a good starting point, with optimization based on reaction monitoring.
| Factor | Optimal Condition for S(_N)2 | Rationale |
| Amine Nucleophile | Primary or Secondary Amine | Good balance of nucleophilicity and minimal steric hindrance.[6][13] Tertiary amines are too hindered. |
| Solvent | Polar Aprotic (e.g., DMF, CH₃CN) | Solvates the counter-ion but not the nucleophile, maximizing nucleophile reactivity.[8][15][17] |
| Temperature | Moderate (e.g., 50-80 °C) | Increases reaction rate without significantly promoting the competing E2 elimination pathway. |
| Stoichiometry | Excess Amine (2-5 equivalents) | Drives the reaction to completion and minimizes over-alkylation, especially with primary amines. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. p-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Pyridine is toxic and flammable.
Protocol 1: Preparation of Octyl Tosylate from 1-Octanol
This protocol details the conversion of the poor hydroxyl leaving group of 1-octanol into an excellent tosylate leaving group.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 3. CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon | Open Yale Courses [oyc.yale.edu]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. tutorchase.com [tutorchase.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 10. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fiveable.me [fiveable.me]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
Strategic Solvent Selection for Nucleophilic Substitution Reactions Involving Octyl 4-methylbenzenesulfonate
An Application Note and Protocol Guide
Abstract
Octyl 4-methylbenzenesulfonate, commonly known as octyl tosylate, is a pivotal intermediate in organic synthesis, prized for its utility in forming C-C and C-X bonds. The tosylate moiety functions as an exceptional leaving group, facilitating nucleophilic substitution reactions.[1] The success of these reactions—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent. This guide provides a comprehensive framework for solvent selection, rooted in mechanistic principles, and offers detailed protocols for practical application. It is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.
Introduction: The Critical Role of the Solvent
In any chemical transformation, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction pathways and kinetics. For reactions involving this compound, a primary alkyl tosylate, the predominant mechanism is the bimolecular nucleophilic substitution (SN2).[2] The solvent's properties—specifically its polarity and proticity—directly impact the energetics of the transition state and the solvation of the reacting species, thereby dictating the reaction's efficiency. A judicious choice of solvent accelerates the desired reaction while suppressing potential side reactions, such as elimination (E2).
This compound: Key Characteristics
This substrate consists of a linear eight-carbon chain, making it a primary alkyl tosylate. The tosylate group is a superb leaving group due to the ability of the resulting p-toluenesulfonate anion to delocalize its negative charge through resonance. This inherent reactivity makes it an excellent electrophile for SN2 reactions.[1][3]
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₃S[4][5] |
| Molecular Weight | 284.41 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[1] |
| Synonyms | n-Octyl p-toluenesulfonate, Octyl tosylate[5] |
| Reactivity | Highly susceptible to SN2 displacement[1][4] |
Mechanistic Considerations for Solvent Selection: SN2 Reactions
The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction proceeds through a high-energy, pentacoordinate transition state.
The Decisive Role of Solvent Polarity and Proticity
Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (proticity).
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents possess a hydrogen atom bonded to an electronegative atom (O or N). They are effective at solvating both cations and anions. While they can dissolve many ionic nucleophiles, they severely hinder SN2 reactions. This is because they form a tight "solvent shell" around the nucleophile via hydrogen bonding, stabilizing it and increasing the activation energy required for it to attack the electrophile.[6][7]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, acetone, acetonitrile). These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but are poor at solvating anions (the nucleophile).[8] This leaves the nucleophile "naked" and highly reactive, drastically accelerating the rate of SN2 reactions.[6][8] For reactions with octyl tosylate, this class of solvents is almost always the superior choice.
-
Nonpolar Solvents: (e.g., toluene, hexane, diethyl ether). These solvents have low dielectric constants and are generally poor choices for SN2 reactions involving ionic nucleophiles, as the reactants often suffer from extremely low solubility.
The following diagram illustrates the workflow for selecting an appropriate solvent system.
Caption: Solvent selection workflow for SN2 reactions of Octyl Tosylate.
Visualizing Solvent-Nucleophile Interactions
The diagram below contrasts how polar aprotic and polar protic solvents interact with a nucleophile, explaining the resulting difference in reactivity in an SN2 reaction.
Caption: Contrasting solvation of a nucleophile in aprotic vs. protic solvents.
Comparative Solvent Data
The following table summarizes the properties of solvents commonly considered for nucleophilic substitution reactions.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | SN2 Suitability for Octyl Tosylate |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent |
| Acetone | Polar Aprotic | 20.7 | 56 | Good |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Poor |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Poor |
| Toluene | Nonpolar | 2.4 | 111 | Very Poor |
| Hexane | Nonpolar | 1.9 | 69 | Very Poor |
Experimental Protocols: A Comparative Study
To demonstrate the profound impact of solvent choice, we present three protocols for the synthesis of octyl azide from this compound using sodium azide (NaN₃) as the nucleophile. This reaction is a classic example of an SN2 displacement.[9]
Reaction: C₈H₁₇OTs + NaN₃ → C₈H₁₇N₃ + NaOTs
Protocol 1: Optimal Conditions using a Polar Aprotic Solvent (DMF)
This protocol represents the recommended procedure for achieving high yield and a fast reaction rate.
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)[9]
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of tosylate).
-
Add sodium azide (1.5 eq.) to the solution. Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the mixture to room temperature and pour it into a beaker containing deionized water (approx. 10x the volume of DMF).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octyl azide.
Expected Outcome: High yield (>90%), clean conversion.
Protocol 2: Sub-optimal Conditions using a Polar Protic Solvent (Ethanol)
This protocol illustrates the inhibitory effect of a protic solvent.
Materials:
-
Same as Protocol 1, but with Ethanol instead of DMF.
Procedure:
-
In a round-bottom flask, attempt to dissolve this compound (1.0 eq.) and sodium azide (1.5 eq.) in ethanol. Note: Solubility of NaN₃ may be limited.
-
Heat the reaction mixture to reflux (~78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction will be significantly slower than in DMF. It may require 24-48 hours or more to proceed to a reasonable level of conversion.
-
Work-up is performed as in Protocol 1, by first removing the ethanol on a rotary evaporator, then partitioning the residue between water and diethyl ether.
Expected Outcome: Low to moderate yield, very long reaction time, potential for side products if heating is prolonged.
Protocol 3: Unsuitable Conditions using a Nonpolar Solvent (Toluene)
This protocol demonstrates the consequences of poor reactant solubility.
Materials:
-
Same as Protocol 1, but with Toluene instead of DMF.
Procedure:
-
Suspend this compound (1.0 eq.) and sodium azide (1.5 eq.) in toluene. Sodium azide is virtually insoluble in toluene.
-
Heat the heterogeneous mixture to 80-100 °C with the most vigorous stirring possible.
-
Monitor the reaction by TLC. It is expected that little to no reaction will occur, even after 24 hours, due to the inability of the reactants to interact in solution.
Expected Outcome: Negligible yield (<5%), recovery of unreacted starting material.
Troubleshooting and Optimization
-
Incomplete Reaction (in Aprotic Solvent): If the reaction stalls, ensure the solvent is truly anhydrous, as water can hydrolyze the tosylate.[10] Consider increasing the temperature or adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) if the nucleophile's solubility is still a limiting factor.
-
Formation of Side Products: The primary side reaction is E2 elimination, which can be favored by sterically hindered, strongly basic nucleophiles and higher temperatures. Using the mildest effective temperature can help minimize this pathway.
-
Difficult Work-up: Solvents like DMF and DMSO are high-boiling and water-miscible, which can complicate product isolation. Ensure thorough washing with water or brine during the extraction process to remove them from the organic layer.
Conclusion
For nucleophilic substitution reactions involving primary alkyl tosylates like this compound, the choice of solvent is paramount. Polar aprotic solvents, particularly DMF and DMSO, are the reagents of choice. They provide an environment that maximizes the reactivity of the nucleophile, leading to rapid, high-yielding SN2 reactions. Conversely, polar protic solvents significantly retard the reaction rate by solvating the nucleophile, while nonpolar solvents are generally ineffective due to poor reactant solubility. By understanding the underlying mechanistic principles, researchers can strategically select solvents to optimize synthetic outcomes, reduce reaction times, and improve overall process efficiency.
References
- 1. This compound||Supplier [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buy this compound | 3386-35-4 [smolecule.com]
- 5. jk-sci.com [jk-sci.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Efficient Ether Synthesis via Williamson Reaction Using Octyl Tosylate
<
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry for over 170 years, remains a highly reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. This reaction typically proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a suitable electrophile, such as an alkyl halide. A significant refinement of this classical method involves the use of alkyl sulfonates, particularly tosylates, as the electrophilic partner. Alkyl tosylates are often preferred over alkyl halides due to their enhanced reactivity and the milder conditions under which they can be prepared from the corresponding alcohols.
This technical guide provides a comprehensive overview and detailed protocols for the use of octyl tosylate in the Williamson ether synthesis. We will delve into the mechanistic rationale for using a tosylate, provide step-by-step experimental procedures for the synthesis of both alkyl and aryl ethers, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust methodology for the efficient synthesis of a wide range of octyl ethers.
Mechanism and Rationale: The Advantage of Octyl Tosylate
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of an alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide ion. This nucleophile then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group in a single, concerted step.
Why Tosylates are Superior Leaving Groups
The efficacy of the Williamson ether synthesis is heavily dependent on the quality of the leaving group on the electrophile. Hydroxide (-OH) is a poor leaving group, which is why alcohols themselves cannot be directly used as alkylating agents in this reaction. While alkyl halides are commonly employed, alkyl tosylates offer several distinct advantages:
-
Exceptional Leaving Group Ability: The tosylate anion (p-toluenesulfonate) is an excellent leaving group because it is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This high stability is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This makes the tosylate group significantly better at departing than halide ions.
-
Mild Preparation Conditions: Octyl tosylate can be readily prepared from 1-octanol under mild conditions using p-toluenesulfonyl chloride (TsCl) and a base like pyridine or triethylamine. This process occurs with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during tosylation.
-
Enhanced Reactivity: Due to the superior leaving group ability of the tosylate, reactions involving alkyl tosylates often proceed at a faster rate and under milder conditions compared to their alkyl halide counterparts.
The Role of the Octyl Group
Octyl tosylate, as a primary alkyl tosylate, is an ideal substrate for SN2 reactions. Primary alkylating agents are preferred in Williamson ether synthesis because they are less sterically hindered, minimizing the competing E2 elimination reaction that can become significant with secondary and is the major pathway for tertiary substrates. The long, lipophilic octyl chain can be a desirable feature in the target ether, for example, in the synthesis of surfactants, plasticizers, or pharmaceutical intermediates where modulation of lipophilicity is required.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of ethers using octyl tosylate. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.
General Workflow for Williamson Ether Synthesis using Octyl Tosylate
Caption: General experimental workflow for Williamson ether synthesis.
Protocol 1: Synthesis of Octyl Phenyl Ether
This protocol details the synthesis of an aryl ether, a common structural motif in pharmaceuticals and fragrances.
Reaction Scheme:
Caption: Synthesis of octyl phenyl ether.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Octyl tosylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.) and anhydrous DMF (5 mL per mmol of phenol).
-
Carefully add sodium hydroxide (1.1 eq.) to the stirred solution at room temperature. The mixture may warm slightly. Stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add octyl tosylate (1.05 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (20 mL per mmol of phenol).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL per mmol of phenol).
-
Combine the organic layers and wash with deionized water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude octyl phenyl ether by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of 1-Butoxyoctane
This protocol describes the synthesis of a simple dialkyl ether.
Reaction Scheme:
Caption: Synthesis of 1-butoxyoctane.
Materials:
-
1-Butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Octyl tosylate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-butanol (1.0 eq.) dropwise to the stirred suspension of NaH in THF. Hydrogen gas will evolve, so ensure proper ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium butoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of octyl tosylate (1.05 eq.) in anhydrous THF via the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C). Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL per mmol of 1-butanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-butoxyoctane by fractional distillation.
Data Presentation and Expected Results
The following tables summarize typical reaction conditions and expected outcomes for the Williamson ether synthesis using octyl tosylate.
Table 1: Typical Reaction Conditions
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Alcohol | NaH | THF, DMF | 25 - 80 | 6 - 18 |
| Secondary Alcohol | NaH, KH | THF, DMF | 50 - 100 | 12 - 24 |
| Phenol | NaOH, K₂CO₃, Cs₂CO₃ | DMF, ACN | 60 - 100 | 4 - 12 |
Table 2: Expected Yields for Example Protocols
| Product | Purification Method | Expected Yield (%) |
| Octyl Phenyl Ether | Column Chromatography | 85 - 95 |
| 1-Butoxyoctane | Fractional Distillation | 80 - 90 |
Troubleshooting Guide
Even robust reactions can sometimes present challenges. The following guide addresses common issues encountered during the Williamson ether synthesis with octyl tosylate.
Caption: Troubleshooting common issues in the Williamson synthesis.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of ignition.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive solid and a lachrymator. It is also moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
-
Solvents: Anhydrous solvents such as THF and DMF are flammable and should be handled with care. DMF is a potential teratogen. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The use of octyl tosylate in the Williamson ether synthesis represents a highly efficient and reliable method for the preparation of a diverse range of octyl ethers. The superior leaving group ability of the tosylate moiety allows for milder reaction conditions and often leads to higher yields compared to traditional methods using alkyl halides. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this valuable synthetic transformation in their work, from small-scale laboratory synthesis to potential scale-up applications in drug development and materials science.
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of Octyl 4-methylbenzenesulfonate
Abstract: Octyl 4-methylbenzenesulfonate, commonly known as octyl tosylate, is a pivotal intermediate in modern organic synthesis, valued for its role as a robust alkylating agent in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The conversion of 1-octanol's poorly reactive hydroxyl group into an excellent tosylate leaving group is a foundational transformation that enables a wide array of subsequent nucleophilic substitution reactions.[2][4] However, transitioning this synthesis from the laboratory bench to a large-scale manufacturing environment introduces significant challenges related to reaction control, safety, and purification. This guide provides a detailed examination of the synthetic pathway, emphasizing the mechanistic rationale behind procedural choices, critical process parameters for scalable and safe operation, and a comprehensive, field-proven protocol for its industrial production.
Introduction: The Synthetic Utility of Octyl Tosylate
In the landscape of chemical synthesis, the ability to selectively replace functional groups is paramount. Alcohols, while abundant and relatively inexpensive, are notoriously poor substrates for direct SN2 reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[4] The process of tosylation elegantly circumvents this issue by converting the hydroxyl group into a p-toluenesulfonate (tosylate) ester. The resulting tosylate anion is an exceptionally stable leaving group due to the delocalization of its negative charge across three oxygen atoms via resonance, making it a very weak base.[5]
This transformation unlocks the synthetic potential of the octyl moiety, allowing it to be readily introduced into complex molecules. Octyl tosylate serves as a key precursor for compounds used as surfactants, corrosion inhibitors, and intermediates in the synthesis of specialized ionic liquids and polymers.[1][2] This document provides the necessary framework for researchers and process chemists to confidently and safely scale the synthesis of this versatile compound.
Mechanistic Principles of Tosylation
A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The formation of octyl tosylate from 1-octanol and p-toluenesulfonyl chloride (TsCl) is a nucleophilic acyl-type substitution occurring at the sulfur center.
The Reaction Pathway
The reaction proceeds through a well-established two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-octanol acts as a nucleophile, attacking the highly electrophilic sulfur atom of tosyl chloride.[6][7] This electrophilicity arises from the electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to the sulfur.[7] This step forms a charged intermediate.
-
Proton Transfer & Leaving Group Elimination: A base, typically an amine like pyridine or triethylamine, removes the proton from the oxonium intermediate.[4] Concurrently, the chloride ion is eliminated, and the S-O bond of the ester is formed. The base plays the crucial role of neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[8][9]
Critically, the C-O bond of the original alcohol remains intact throughout this process. This means that if the alcohol were chiral, its stereochemistry would be retained in the resulting tosylate product, a significant advantage over alternative methods that can lead to racemization or rearrangement.[4][5]
Caption: Figure 1: Reaction Mechanism of Tosylation.
Critical Considerations for Large-Scale Synthesis
Transitioning from a lab-scale procedure to industrial production requires a shift in focus towards safety, process control, cost-effectiveness, and waste management.
Reagent Selection and Quality Control
-
p-Toluenesulfonyl Chloride (TsCl): This is the most hazardous material in the process. It is corrosive, a skin and respiratory sensitizer, and reacts violently with water.[10][11][12] High purity (≥98%) is essential, as impurities can introduce side reactions.[13] It must be stored under dry conditions to prevent hydrolysis into p-toluenesulfonic acid, which complicates purification.[9][12]
-
Base: While pyridine is effective, its high boiling point, toxicity, and odor make it challenging to handle and remove on a large scale.[14] Triethylamine (Et₃N) is a common alternative. For a greener and more scalable process, an inorganic base like potassium carbonate (K₂CO₃) can be highly effective, particularly in solvent-free or slurry-based systems, simplifying the workup.[15][16]
-
Solvent: Dichloromethane (DCM) is a standard laboratory solvent but is facing increasing regulatory scrutiny.[8] Toluene is a viable industrial alternative due to its higher boiling point and lower environmental impact compared to chlorinated solvents.[9] Notably, solvent-free approaches have been developed and are highly advantageous for large-scale work as they increase reactor throughput and simplify product isolation.[16]
Process Parameter Control
The tosylation of alcohols is a significantly exothermic reaction.[9] Failure to control the reaction temperature is the single greatest risk during scale-up, potentially leading to a runaway reaction and the formation of undesirable byproducts.
| Parameter | Recommended Control | Rationale & Justification |
| Temperature | Maintain 0–10°C during TsCl addition.[9][13] | Prevents runaway reaction and minimizes side reactions like the formation of di-n-butyl ether at elevated temperatures.[9] |
| TsCl Addition Rate | Slow, controlled dropwise addition. | Ensures the reactor's cooling system can effectively dissipate the heat generated by the exotherm.[9] |
| Agitation | Vigorous and continuous stirring. | Guarantees temperature homogeneity throughout the reactor, preventing localized hot spots and ensuring efficient mixing of reagents.[13] |
| Atmosphere | Inert (Nitrogen or Argon). | Crucial for moisture control. Prevents the hydrolysis of tosyl chloride and the product, which would reduce yield and purity.[9] |
Workup and Purification Strategy
At an industrial scale, purification must be robust, efficient, and avoid chromatography where possible.
-
Quenching: The reaction is terminated by the controlled addition of cold water to hydrolyze any remaining tosyl chloride.[9]
-
Aqueous Washes: A series of washes is performed to purify the organic phase.
-
A dilute acid wash (e.g., 1 M HCl) removes the amine base (e.g., triethylamine) by converting it into its water-soluble salt.[9]
-
A wash with saturated sodium bicarbonate solution neutralizes any remaining acidic species.[9]
-
A final wash with brine (saturated NaCl solution) helps to break emulsions and reduces the amount of dissolved water in the organic layer.[8]
-
-
Handling Excess TsCl: Unreacted tosyl chloride can be an impurity. While quenching with water helps, an alternative "green" approach involves adding a cellulosic material like filter paper after the reaction is complete to react with and remove excess TsCl before the main workup.[17]
-
Isolation: The final product is typically isolated by removing the solvent under reduced pressure. Given its high boiling point, vacuum distillation of octyl tosylate is generally not feasible on a large scale.[9] Purity is therefore highly dependent on the effectiveness of the aqueous workup.
Recommended Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100 L scale in a suitable industrial reactor. All operations should be conducted in accordance with site-specific safety procedures.
Materials and Equipment
-
Equipment: 150 L Glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet; 50 L addition vessel; appropriate pumps and transfer lines.
-
Reagents:
-
1-Octanol (10.0 kg, 76.8 mol, 1.0 eq.)
-
Triethylamine (11.7 kg, 115.2 mol, 1.5 eq.)
-
Toluene (60 L)
-
p-Toluenesulfonyl Chloride (TsCl) (16.2 kg, 84.5 mol, 1.1 eq.)
-
1 M Hydrochloric Acid, Saturated Sodium Bicarbonate, Saturated Sodium Chloride (Brine) for workup.
-
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charge: Charge the reactor with 1-Octanol (10.0 kg), Triethylamine (11.7 kg), and Toluene (40 L).
-
Cooling: Begin agitation and cool the reactor contents to 0–5°C using a suitable cooling system.
-
TsCl Addition: Dissolve the p-Toluenesulfonyl Chloride (16.2 kg) in Toluene (20 L) in the addition vessel. Slowly add the TsCl solution to the reactor over 2–3 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 5–10°C for an additional 2 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Quench with water, extract with a small amount of solvent, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of 1-octanol.[9][18]
-
Quenching: Once the reaction is deemed complete, slowly add 40 L of cold water to the reactor, maintaining the temperature below 20°C.
-
Workup:
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 L), saturated NaHCO₃ solution (1 x 20 L), and finally with brine (1 x 20 L).
-
-
Drying & Isolation: Dry the resulting organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a colorless to pale yellow liquid.[2]
References
- 1. Buy this compound | 3386-35-4 [smolecule.com]
- 2. This compound||Supplier [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Tosyl Group as a Versatile Activating Moiety for Alcohols
Abstract
In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Alcohols, with their ubiquitous presence, are often central to these synthetic routes, yet their native hydroxyl (-OH) group is a notoriously poor leaving group, hindering their direct participation in nucleophilic substitution and elimination reactions. This guide provides an in-depth exploration of the p-toluenesulfonyl (tosyl) group as a powerful tool not merely for protection, but more accurately, for the activation of alcohols. By converting an alcohol into a tosylate ester, such as octyl 4-methylbenzenesulfonate, we transform the hydroxyl moiety into an excellent leaving group (-OTs), thereby unlocking a vast array of subsequent chemical transformations. This document details the underlying principles, mechanistic rationale, and field-tested protocols for the tosylation of alcohols and the subsequent cleavage or displacement of the tosylate group, tailored for researchers, scientists, and professionals in drug development.
The Strategic Role of Tosylates in Alcohol Chemistry
A protecting group is a reversibly formed derivative of a functional group, designed to mask its reactivity during a synthetic sequence.[1] While the tosyl group can function in this capacity, its primary and most powerful application is to serve as an "activating group." The conversion of an alcohol (R-OH) to a tosylate (R-OTs) fundamentally alters the electronic nature of the C-O bond. The strongly electron-withdrawing tosyl group makes the attached oxygen a superb leaving group, readily displaced by a wide range of nucleophiles.[2][3]
This transformation is valued for several key reasons:
-
Reliability and High Yields: The tosylation reaction is robust and generally proceeds in high yields.[4]
-
Stereochemical Integrity: The reaction proceeds with complete retention of configuration at the alcohol's stereocenter because the critical C-O bond of the alcohol is not broken during the tosylation process.[5][6]
-
Versatility: Once formed, the tosylate can be targeted for nucleophilic substitution (S_N2), elimination (E2), or reduction, making it a pivotal intermediate in synthetic pathways.[5][7]
This compound (octyl tosylate) is a classic example of this principle, where the alcohol, n-octanol, has been activated by conversion to its corresponding tosylate ester.[8][9] The protocols described herein are broadly applicable to a wide range of primary and secondary alcohols.
Experimental Workflow: From Alcohol to Activated Tosylate
The overall process involves the activation of an alcohol via tosylation, followed by a subsequent transformation where the tosylate acts as a leaving group.
Caption: General workflow for alcohol activation and subsequent transformation.
Protocol: Protection (Activation) of Alcohols via Tosylation
This protocol details a widely applicable method for the tosylation of primary and secondary alcohols.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[5] This displaces the chloride ion. A base, typically pyridine or triethylamine (TEA), is crucial as it serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5][10] For sterically hindered or less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[11]
Caption: Reaction mechanism for the tosylation of an alcohol.
Materials & Reagents
| Reagent/Material | Purpose | Typical Amount (Equivalents) |
| Alcohol (Substrate) | Starting Material | 1.0 eq. |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | 1.2 - 1.5 eq. |
| Triethylamine (TEA) or Pyridine | Base (HCl Scavenger) | 1.5 - 2.0 eq. |
| 4-Dimethylaminopyridine (DMAP) | Catalyst (for less reactive alcohols) | 0.1 - 0.2 eq. |
| Anhydrous Dichloromethane (DCM) | Solvent | 10-20 volumes |
| Deionized Water | Quenching/Washing | As needed |
| Saturated Sodium Bicarbonate (aq.) | Washing (removes acidic impurities) | As needed |
| Brine (Saturated NaCl aq.) | Washing (breaks emulsions, removes water) | As needed |
| Anhydrous Sodium/Magnesium Sulfate | Drying Agent | As needed |
Step-by-Step Experimental Protocol
Note: All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[12]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq.) in anhydrous DCM (10-20 volumes).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: To the stirred solution, add triethylamine or pyridine (1.5 eq.).[7] If the alcohol is known to be unreactive, add DMAP (0.1-0.2 eq.) at this stage.[11]
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[11]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.[7]
-
Work-up (Quenching): Upon completion, carefully add deionized water to quench the reaction.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tosylate.[7]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[5]
Protocol: Deprotection and Cleavage Reactions
The true utility of a tosylate is realized in its subsequent reactions. "Deprotection" in this context usually means displacing the -OTs group, rather than reverting to the alcohol.
Mechanistic Rationale: S_N2 Displacement
The tosylate is an exceptional leaving group. This allows for a classic S_N2 reaction where a nucleophile attacks the electrophilic carbon, displacing the tosylate group and resulting in an inversion of stereochemistry at the reaction center.[7][13]
Caption: Mechanism of S_N2 displacement of a tosylate group.
Comparative Cleavage Methodologies
| Method | Reagents | Product | Conditions & Insights |
| Nucleophilic Substitution | NaI, NaN₃, NaCN, etc. | R-I, R-N₃, R-CN | The most common fate of tosylates. Proceeds via S_N2.[11][13] |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄) | Alkane (R-H) | A strong reducing agent that replaces the -OTs group with a hydride.[14] |
| Reductive Cleavage (Mild) | Samarium(II) Iodide (SmI₂) | Alkane (R-H) | Provides a much milder alternative for sensitive substrates, often affording near-quantitative yields.[15] |
| Hydrolysis | Strong Acid (e.g., H₂SO₄) | Alcohol (R-OH) | Generally requires harsh conditions and is not a preferred method for deprotection due to low yields and side reactions.[14][16] |
Step-by-Step Protocol: Reductive Cleavage with LiAlH₄
CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water. Handle with extreme care under strictly anhydrous conditions.
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the tosylate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-16 hours, monitoring by TLC.
-
Work-up (Fieser Method): Cool the reaction to 0 °C. Quench by the sequential, slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: A granular precipitate should form. Stir for 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ether.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude alkane, which can be purified by chromatography or distillation as needed.
Conclusion
The tosylation of alcohols is a cornerstone transformation in modern organic synthesis. While termed a "protecting group," its primary role is to activate the otherwise unreactive hydroxyl group, converting it into the versatile tosylate leaving group. This activation opens the door to a plethora of subsequent reactions, most notably nucleophilic substitutions that proceed with predictable stereochemistry. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers to reliably employ this powerful synthetic tool in the pursuit of complex molecular targets.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buy this compound | 3386-35-4 [smolecule.com]
- 9. This compound||Supplier [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: Chemoselective Preparation of Alkyl Tosylates Under Solvent-Free Conditions
Introduction: A Greener Approach to a Fundamental Transformation
In the landscape of modern organic synthesis, the conversion of alcohols into alkyl tosylates stands as a cornerstone transformation. The tosylate group is an outstanding leaving group, readily displaced by a wide array of nucleophiles, thus activating the otherwise unreactive hydroxyl group for subsequent substitution (SN2) and elimination (E2) reactions.[1][2][3] This versatility makes alkyl tosylates crucial intermediates in the synthesis of complex molecules, pharmaceuticals, and materials.[4][5]
Traditionally, tosylation is performed in organic solvents like pyridine or dichloromethane.[2][6] However, the increasing emphasis on sustainable and environmentally friendly chemistry—often termed "green chemistry"—has spurred the development of solvent-free reaction conditions.[7][8] These methods not only reduce hazardous waste and environmental impact but often provide significant synthetic advantages, including shorter reaction times, simplified work-up procedures, and improved yields and selectivity.[7]
This guide details a robust, chemoselective, and scalable solvent-free method for the preparation of alkyl tosylates using the mechanochemical grinding of alcohols with p-toluenesulfonyl chloride (TsCl). We will explore the underlying principles, provide detailed, field-proven protocols, and present data that underscores the efficiency and selectivity of this approach.
Core Principles and Mechanism of Tosylation
The tosylation of an alcohol is a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center of TsCl, leading to the displacement of the chloride ion.[1][2] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction and to deprotonate the resulting oxonium ion intermediate, yielding the final tosylate ester.[2][9]
A critical feature of this reaction is that the carbon-oxygen (C-O) bond of the parent alcohol remains intact throughout the transformation.[2][10] This ensures that the stereochemical configuration at the carbinol center is retained in the resulting alkyl tosylate, a feature of paramount importance in asymmetric synthesis.
Generalized Reaction Mechanism
Caption: The two-step mechanism of alcohol tosylation.
Solvent-Free Tosylation via Mechanochemistry
A highly efficient and green method for tosylation involves the solvent-free grinding of reactants in a mortar and pestle.[7][11][12] This mechanochemical approach leverages solid-state interactions, often with inorganic bases like potassium carbonate (K₂CO₃), to facilitate the reaction.
The choice of base is critical and dictates the scope of the reaction:
-
Procedure A (K₂CO₃): Potassium carbonate is a mild and inexpensive solid base.[11] It is highly effective for the tosylation of more reactive alcohols, such as methanol, ethanol, benzyl alcohols, and glycols.[7][11][12]
-
Procedure B (K₂CO₃/KOH): For less reactive primary and secondary alcohols (e.g., 1-octanol, cyclohexanol), the addition of a stronger base, potassium hydroxide (KOH), is necessary to achieve high yields and fast reaction rates.[11]
This solvent-free method is not only environmentally benign but also demonstrates remarkable chemoselectivity.
Chemoselectivity: Preferential Tosylation
A significant advantage of the solvent-free grinding method is its ability to selectively tosylate certain alcohols in a mixture. For instance, more reactive primary alcohols and glycols can be quantitatively converted to their corresponding tosylates in the presence of less reactive secondary alcohols.[11][13] This selectivity is a powerful tool for synthetic chemists, allowing for the protection or activation of specific hydroxyl groups in poly-functionalized molecules.
| Entry | Alcohol Mixture (1:1 Molar Ratio) | Procedure | Result | Reference |
| 1 | Benzyl alcohol & Cyclohexanol | A (K₂CO₃) | Benzyl tosylate formed exclusively | [11] |
| 2 | 1-Octanol & 2-Octanol | B (K₂CO₃/KOH) | 1-Octyl tosylate formed preferentially | [11] |
| 3 | Triethylene glycol & Cyclohexanol | A (K₂CO₃) | Triethylene glycol ditosylate formed exclusively | [11][13] |
| 4 | Tetraethylene glycol & 2-Octanol | A (K₂CO₃) | Tetraethylene glycol ditosylate formed exclusively | [11][13] |
Experimental Protocols
Safety First: Handling p-Toluenesulfonyl Chloride (TsCl)
p-Toluenesulfonyl chloride is a corrosive, moisture-sensitive solid.[14][15] It reacts with water to produce corrosive hydrogen chloride gas.[14][15] Always handle TsCl in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, impervious gloves, and a lab coat.[14][15][16][17] Facilities should be equipped with an eyewash station and a safety shower.[14]
-
Appearance: White to yellowish crystalline powder.[15]
-
Hazards: Causes severe eye and skin burns.[14] Respiratory tract irritant.[14][15]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from water and incompatible substances.[14][16]
Experimental Workflow Overview
Caption: General workflow for solvent-free tosylation.
Protocol A: Tosylation of Reactive Alcohols (e.g., Benzyl Alcohol)
This procedure is suitable for primary, benzylic, and glycolic alcohols.
Materials:
-
Alcohol (e.g., Benzyl alcohol, 10 mmol, 1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (15 mmol, 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (30 mmol, 3.0 eq.)
-
Mortar and Pestle
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry mortar, combine the anhydrous potassium carbonate (30 mmol) and p-toluenesulfonyl chloride (15 mmol).
-
Gently mix the solids with a pestle.
-
Add the alcohol (10 mmol) dropwise to the solid mixture.
-
Begin grinding the mixture vigorously with the pestle. The reaction is often exothermic. The mixture may become a paste or remain a powder.
-
Continue grinding for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[11]
-
Upon completion, add diethyl ether (30-50 mL) to the mortar and triturate the solid mass.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃, KCl). Wash the solid residue with a small amount of fresh diethyl ether.
-
Transfer the combined ether filtrates to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization from a suitable solvent (e.g., n-hexane) to afford the pure alkyl tosylate.[11]
Protocol B: Tosylation of Less Reactive Alcohols (e.g., 1-Octanol)
This procedure is adapted for less reactive primary and secondary alcohols.
Materials:
-
Alcohol (e.g., 1-Octanol, 10 mmol, 1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (15 mmol, 1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (15 mmol, 1.5 eq.)
-
Potassium Hydroxide (KOH), finely powdered (15 mmol, 1.5 eq.)
-
Mortar and Pestle
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Caution: KOH is highly corrosive. Handle with care.
-
In a dry mortar, combine the anhydrous potassium carbonate (15 mmol), powdered potassium hydroxide (15 mmol), and p-toluenesulfonyl chloride (15 mmol).
-
Gently mix the solids with a pestle.
-
Add the alcohol (10 mmol) to the solid mixture.
-
Grind the resulting mixture vigorously. The reaction should proceed quickly, often within 5-10 minutes.
-
Monitor the reaction by TLC.[11]
-
Once the reaction is complete, follow the work-up and purification steps (6-10) as described in Protocol A.
Representative Results
The solvent-free grinding method provides excellent yields for a variety of alcohols with remarkably short reaction times.
| Entry | Alcohol | Procedure | Time (min) | Yield (%) | Reference |
| 1 | Methanol | A | 5 | 89 | [11] |
| 2 | Ethanol | A | 5 | 92 | [11][12] |
| 3 | Benzyl alcohol | A | 5 | 95 | [11][12] |
| 4 | 4-Chlorobenzyl alcohol | A | 5 | 96 | [11] |
| 5 | Diethylene glycol | A | 10 | 94 (ditosylate) | [11] |
| 6 | Triethylene glycol | A | 10 | 95 (ditosylate) | [11] |
| 7 | 1-Octanol | B | 5 | 94 | [11] |
| 8 | 2-Octanol | B | 10 | 90 | [11] |
| 9 | Cyclohexanol | B | 10 | 92 | [11] |
| 10 | Citronellol | B | 5 | 93 | [11] |
Conclusion
The solvent-free, mechanochemical tosylation of alcohols represents a significant advancement in sustainable organic synthesis. This method is rapid, highly efficient, scalable, and exhibits excellent chemoselectivity, obviating the need for hazardous organic solvents. The operational simplicity and straightforward work-up make it an attractive alternative to traditional solution-phase protocols. By adopting such green methodologies, researchers and drug development professionals can minimize environmental impact while maximizing synthetic efficiency, aligning with the core principles of modern, responsible chemistry.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 16. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
identifying side products in the synthesis of octyl tosylate
Technical Support Center: Synthesis of Octyl Tosylate
Welcome to the technical support guide for the synthesis of octyl tosylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this fundamental organic transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common side products I should expect when synthesizing octyl tosylate from 1-octanol and p-toluenesulfonyl chloride (TsCl)?
When synthesizing octyl tosylate, the desired reaction is the conversion of a poor leaving group (the hydroxyl of 1-octanol) into an excellent one (the tosylate group).[1] However, several competing reactions can occur, leading to a mixture of products. The most common impurities are:
-
Di-n-octyl Ether: Formed via a Williamson ether synthesis-like side reaction where unreacted 1-octanol (or its corresponding alkoxide) acts as a nucleophile and attacks a molecule of the octyl tosylate product.[2][3]
-
1-Octene: An elimination (E2) product. Although less common with primary alcohols compared to secondary or tertiary ones, it can form under forcing conditions (e.g., elevated temperatures).[4]
-
Octyl Chloride: Arises from the nucleophilic substitution of the tosylate group by a chloride ion. The chloride ion is generated from the reaction between the base (e.g., triethylamine or pyridine) and the HCl byproduct.[5]
-
Unreacted Starting Materials: Residual 1-octanol and p-toluenesulfonyl chloride (TsCl) due to an incomplete reaction.
-
p-Toluenesulfonic Acid: The hydrolysis product of TsCl in the presence of moisture.[6]
A summary of these key compounds is provided below for easy reference during analysis.
Table 1: Physical Properties of Octyl Tosylate and Potential Side Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Octyl Tosylate | Octyl 4-methylbenzenesulfonate | C₁₅H₂₄O₃S | 284.42 | ~186 (at 0.6 mmHg) |
| Di-n-octyl Ether | 1,1'-Oxybisoctane | C₁₆H₃₄O | 242.44 | 291-292 |
| 1-Octene | Oct-1-ene | C₈H₁₆ | 112.21 | 121-123 |
| Octyl Chloride | 1-Chlorooctane | C₈H₁₇Cl | 148.67 | 182-183 |
| 1-Octanol | Octan-1-ol | C₈H₁₈O | 130.23 | 195 |
| p-Toluenesulfonyl Chloride | 4-Methylbenzene-1-sulfonyl chloride | C₇H₇ClO₂S | 190.65 | 145 (at 15 mmHg) |
Question 2: My reaction seems to have produced a significant amount of di-n-octyl ether. What causes this and how can I prevent it?
Causality: The formation of di-n-octyl ether is a classic example of the desired product reacting with the starting material. The 1-octanol starting material is a nucleophile, and the octyl tosylate product is a potent electrophile. In the presence of the base used in the reaction (e.g., pyridine, triethylamine), 1-octanol is deprotonated to form the much more nucleophilic octoxide anion. This anion can then readily attack the electrophilic carbon of another octyl tosylate molecule, displacing the tosylate group in an Sₙ2 reaction to form the ether.
This side reaction is exacerbated by:
-
High Temperatures: Increased temperature provides the activation energy needed for this competing reaction.
-
High Concentration of Unreacted Alcohol: If TsCl is the limiting reagent or is added too slowly, the concentration of nucleophilic alcohol/alkoxide relative to the electrophilic TsCl is high.
-
Prolonged Reaction Times: Allowing the reaction to stir for too long after the TsCl has been consumed gives more time for the etherification side reaction to occur.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of p-toluenesulfonyl chloride (typically 1.1-1.2 equivalents) to ensure the alcohol is fully consumed.[7]
-
Maintain Low Temperatures: Run the reaction at 0 °C, especially during the addition of TsCl, to minimize the rate of all reactions, allowing the desired tosylation to dominate.[8]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol. Once the alcohol is consumed, proceed with the workup promptly.[7]
-
Choice of Base: While both pyridine and triethylamine are common, pyridine is less basic and can lead to cleaner reactions in some cases.[9]
The diagram below illustrates the competition between the desired tosylation pathway and the formation of di-n-octyl ether.
Caption: Desired tosylation vs. ether formation side reaction.
Question 3: How can I detect and characterize the side products in my crude reaction mixture?
A multi-technique analytical approach is essential for confident identification of all components in your product mixture.
Troubleshooting Workflow:
Caption: Analytical workflow for product characterization.
Detailed Breakdown:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating and identifying volatile components. You can identify each impurity by its unique retention time and matching its mass spectrum to library data or the expected molecular weights from Table 1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides definitive structural information.
-
Octyl Tosylate (Product): Look for a triplet around 4.0 ppm (CH₂-OTs), aromatic protons from the tosyl group (~7.3 and 7.8 ppm), and a singlet for the tosyl methyl group (~2.4 ppm).
-
1-Octanol (Starting Material): A triplet around 3.6 ppm (CH₂-OH). Its presence indicates an incomplete reaction.
-
Di-n-octyl Ether: A characteristic triplet around 3.4 ppm (CH₂-O-CH₂).
-
1-Octene: Vinyl proton signals between 4.9 and 5.8 ppm.
-
-
¹³C NMR: Confirms the carbon skeleton and functional groups. The carbon attached to the tosylate oxygen (C-OTs) will be shifted downfield compared to the carbon attached to the hydroxyl group (C-OH) in the starting material.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A successful reaction is indicated by the disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹).
-
The appearance of strong S=O stretching bands (around 1350 cm⁻¹ and 1175 cm⁻¹) confirms the formation of the sulfonate ester.
-
Experimental Protocols
Protocol 1: Synthesis of Octyl Tosylate
This protocol is a standard and reliable method for the tosylation of primary alcohols.[8]
Materials:
-
1-Octanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine (3.0 eq.) or Triethylamine (1.5 eq.)[7][9]
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen), dissolve 1-octanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.[10]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (or triethylamine) to the stirred solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC until the 1-octanol spot is no longer visible.[7]
-
Quenching: Once the reaction is complete, slowly add cold 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 10 mL)
-
Water (1 x 10 mL)
-
Saturated NaHCO₃ solution (1 x 10 mL)
-
Brine (1 x 10 mL)[8]
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude octyl tosylate, which is typically a colorless to pale yellow oil.
Protocol 2: Purification of Crude Octyl Tosylate
For most applications, the crude product requires further purification to remove residual side products.
Method A: Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.
-
Procedure: Dissolve the crude oil in a minimal amount of DCM and load it onto a silica gel column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
Method B: Recrystallization (if product solidifies) While octyl tosylate is often an oil at room temperature, some tosylates of other alcohols are solids. If your product is a solid, recrystallization is a highly effective purification method.[11]
-
Solvent System: A common choice is a mixture of hexane and diethyl ether.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent mixture. Allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
References
- 1. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 2. tdx.cat [tdx.cat]
- 3. prepchem.com [prepchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Tosylation of Secondary Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of organic synthesis. The tosylation of secondary alcohols is a cornerstone transformation, converting a poor hydroxyl leaving group into an excellent tosylate leaving group, thereby paving the way for nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2] However, this reaction is notoriously sensitive to steric hindrance and reaction conditions, often leading to frustratingly low yields or undesired side products.
This guide is structured to address the most common issues encountered in the lab. We will move from understanding the core mechanism to a direct, question-and-answer troubleshooting guide, supplemented with detailed protocols and FAQs.
Mechanism Quick-View: The "Why" Behind the Reaction
The tosylation of an alcohol proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like pyridine or triethylamine (TEA), is crucial. It serves two purposes: to neutralize the HCl byproduct generated during the reaction and to deprotonate the intermediate oxonium ion, driving the reaction to completion.[2]
A critical feature of this mechanism is that the C-O bond of the alcohol is not broken during the tosylation step itself.[2][3] This means the stereochemistry at the carbon center is retained in the tosylate product.[1][2][3][4] Any subsequent inversion of stereochemistry occurs in the follow-up SN2 reaction.[3][5]
Caption: Reaction mechanism for the tosylation of a secondary alcohol.
Troubleshooting Guide (Q&A Format)
This section addresses the most frequent and specific problems encountered during the tosylation of secondary alcohols.
Question 1: My reaction shows very low or no conversion of the starting alcohol. What's wrong?
Answer: This is the most common issue and usually points to problems with reagents or reaction conditions. Let's break it down.
-
Cause 1: Reagent Purity & Integrity
-
Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze over time to inactive p-toluenesulfonic acid. Using old or improperly stored TsCl is a primary cause of failure.[6] One study found it mandatory to recrystallize commercial TsCl from hexane to achieve reproducible, high yields.[7]
-
Solvent: Any trace of water in your solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF) will preferentially react with TsCl, consuming it before it can react with your alcohol.[6] Always use rigorously dried, anhydrous solvents.[8]
-
Base: Amine bases like pyridine and triethylamine are hygroscopic. Using a "wet" base is equivalent to adding water to your reaction.[6] Use freshly distilled or newly opened anhydrous bases.
-
-
Cause 2: Insufficient Reactivity (Steric Hindrance)
-
Secondary alcohols, especially those with bulky neighboring groups, are sterically hindered, making it difficult for the alcohol to attack the sulfonyl chloride.[7]
-
Solution:
-
Increase Temperature: While many protocols start at 0 °C to control side reactions, for hindered alcohols, you may need to warm the reaction to room temperature or even gently heat it (e.g., 40-60 °C) to overcome the activation energy barrier.[7]
-
Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly for less reactive alcohols.[2][9] DMAP is a hyper-nucleophilic catalyst that activates the sulfonyl chloride.
-
Use a Stronger Base/Different Conditions: For extremely stubborn cases, switching from pyridine/TEA to a stronger, non-nucleophilic base or using alternative reagents may be necessary. Some researchers have success using sodium hydride (NaH) to first deprotonate the alcohol, followed by the addition of TsCl.[7][10]
-
-
-
Cause 3: Incorrect Stoichiometry
Caption: Decision tree for troubleshooting low/no reaction conversion.
Question 2: My TLC shows a new, nonpolar spot, and my yield of tosylate is low. What is this byproduct?
Answer: You are likely observing the formation of an alkene, the product of an E2 elimination reaction.
-
Cause: The tosylate, once formed, is an excellent leaving group. If your reaction conditions are too harsh (e.g., high temperature) or your base is strong and sterically hindered (e.g., DBU, or even excess TEA at high temperatures), it can act as a base to deprotonate a beta-hydrogen, leading to elimination of the tosylate group to form an alkene. Secondary tosylates are particularly prone to this side reaction.[3]
-
Solutions:
-
Lower the Temperature: Run the reaction at 0 °C or even lower temperatures if possible.
-
Use a Weaker, Nucleophilic Base: Pyridine is often preferred over triethylamine for sensitive substrates because it is less basic and less likely to promote elimination.
-
Control Stoichiometry: Avoid a large excess of the amine base.
-
Question 3: I am getting a significant amount of an alkyl chloride byproduct instead of my tosylate. Why?
Answer: This is a known side reaction where the chloride ion displaced from TsCl, or from the pyridinium hydrochloride salt formed, acts as a nucleophile and displaces the newly formed tosylate group.
-
Cause: This SN2 displacement is particularly problematic for alcohols that would form a stable carbocation, such as benzylic or allylic alcohols, as the intermediate tosylate is highly activated.[11] The reaction essentially becomes a one-pot conversion of an alcohol to an alkyl chloride.[11] Electron-withdrawing groups on the alcohol substrate can enhance the reactivity of the intermediate tosylate towards this nucleophilic attack by chloride.[11]
-
Solutions:
-
Use Tosyl Anhydride (Ts₂O): If available, using tosyl anhydride instead of tosyl chloride eliminates the chloride ion source from the reaction.[12]
-
Modify Reaction Conditions: Running the reaction at lower temperatures can disfavor the second SN2 step.
-
Alternative Sulfonylating Agents: Consider using mesyl chloride (MsCl). While the same issue can occur, sometimes changing the leaving group alters the relative rates of the desired reaction versus the side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: Should I use pyridine or triethylamine (TEA) as my base? A1: The choice depends on your substrate.
-
Pyridine: Often used as both the base and the solvent. It's less basic than TEA and generally considered "gentler," making it a good first choice to minimize elimination side reactions.[1]
-
Triethylamine (TEA): A stronger, non-nucleophilic base often used in a solvent like DCM. It can be more effective for hindered alcohols that require more forcing conditions but also carries a higher risk of promoting E2 elimination.[7]
Q2: How long should I run my reaction? A2: Reaction times can vary from a few hours to overnight.[2] The best practice is to monitor the reaction's progress by Thin Layer Chromatography (TLC).[2] Compare the reaction mixture against a spot of your starting alcohol. The reaction is complete when the starting alcohol spot has been completely consumed.
Q3: My tosylate product seems unstable during silica gel chromatography. What can I do? A3: Tosylates, especially of secondary alcohols, can be sensitive to the acidic nature of silica gel, leading to decomposition or elimination on the column.
-
Neutralize the Silica: You can pre-treat your silica gel by washing it with a dilute solution of triethylamine in your eluent (e.g., 1% TEA in hexanes/ethyl acetate), then flushing with the pure eluent before loading your sample.
-
Alternative Purification: If the product is crystalline, recrystallization is an excellent alternative to chromatography.[7]
-
Minimize Contact Time: Run the column as quickly as possible.
Q4: What are the key safety precautions for tosylation reactions? A4:
-
Tosyl chloride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine has a strong, unpleasant odor and is toxic. Always work in a well-ventilated fume hood.
-
Anhydrous solvents like DCM and THF are flammable. Keep them away from ignition sources.
-
Reactions involving hydrides (NaH) or alkyllithiums (n-BuLi) are highly exothermic and react violently with water. These should only be handled by trained personnel under an inert atmosphere (Nitrogen or Argon).[10]
Key Protocols
Protocol 1: General Tosylation of a Secondary Alcohol using Pyridine/DCM
This protocol is a standard and reliable starting point for many secondary alcohols.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).[2]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.0-3.0 eq.) to the stirred solution.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[2]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-16 hours).[2]
-
Work-up:
-
Once complete, carefully pour the reaction mixture into a separatory funnel containing cold dilute HCl (e.g., 1 M) to quench the reaction and dissolve the pyridinium salts.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate (NaHCO₃) solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude tosylate by flash column chromatography on silica gel or by recrystallization.[2]
Caption: Standard experimental workflow for alcohol tosylation.
Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| TsCl Equivalents | 1.2 - 1.5 | Ensures complete consumption of the alcohol; excess can be difficult to remove.[2][6] |
| Base Equivalents | 1.5 - 3.0 (TEA) or as solvent (Pyridine) | Neutralizes HCl byproduct and drives the reaction forward.[2][7] |
| Catalyst (DMAP) | 0.1 - 0.6 eq. | Significantly accelerates reactions for hindered or unreactive alcohols.[2][8] |
| Temperature | 0 °C to Room Temp (or higher) | Start cold to minimize side reactions (elimination). Increase temp only if reactivity is low.[2][7] |
| Solvent | Anhydrous DCM, THF, Pyridine | Must be completely dry to prevent hydrolysis of TsCl.[6][8] |
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Octyl Tosylate Stability and Storage
Welcome to the technical support center for octyl tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and storage of octyl tosylate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for octyl tosylate to ensure its long-term stability?
A1: To maintain the integrity of octyl tosylate, it is crucial to store it under appropriate conditions. The recommended storage is at room temperature (20-25°C) in a dry, well-ventilated area.[1] It is imperative to keep the container tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.[1][2] For enhanced long-term stability, especially for high-purity applications, storage under an inert atmosphere, such as argon or nitrogen, is advisable to minimize contact with both moisture and oxygen.[1]
Q2: How does octyl tosylate degrade, and what are the primary degradation products?
A2: Octyl tosylate is susceptible to degradation primarily through two pathways: hydrolysis and, to a lesser extent, photodecomposition.
-
Hydrolysis: This is the most common degradation pathway, where the ester linkage of the tosylate is cleaved by water. This reaction results in the formation of 1-octanol and p-toluenesulfonic acid . The rate of hydrolysis is accelerated by the presence of moisture and elevated temperatures.[1][3][4]
-
Photodecomposition: Exposure to UV light can induce homolysis of the ArO–SO₂ bond. This process can lead to the formation of various byproducts, including phenols and p-toluenesulfinic or p-toluenesulfonic acids.[5]
Q3: Are there any visual cues that indicate my octyl tosylate may have degraded?
A3: While a subtle process, there are some visual indicators of potential degradation. Fresh, high-purity octyl tosylate should be a clear, colorless to pale yellow liquid. A noticeable change to a dark brown or reddish-brown color can be a sign of decomposition, potentially due to the formation of colored impurities from side reactions.[6] The presence of a strong acidic odor, more pungent than the typical faint smell of the tosylate, could also indicate the formation of p-toluenesulfonic acid due to hydrolysis. However, it is important to note that significant degradation can occur before any visual changes are apparent.
Q4: How can I analytically assess the purity of my octyl tosylate before a critical experiment?
A4: For critical applications, it is highly recommended to verify the purity of octyl tosylate, especially if it has been stored for an extended period or if there are any concerns about its handling. The two most effective analytical techniques for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of tosylates. A reversed-phase method with UV detection is typically suitable, as the tosyl group has a strong UV chromophore.[2] This method can effectively separate octyl tosylate from its primary degradation product, p-toluenesulfonic acid, and other potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of octyl tosylate. The presence of significant peaks corresponding to 1-octanol or an increase in the integration of the aromatic protons of p-toluenesulfonic acid relative to the octyl chain protons would indicate degradation.
Troubleshooting Guides
This section provides practical solutions to common problems encountered when using octyl tosylate in experimental settings.
Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions
Symptoms:
-
The reaction does not proceed to completion, with a significant amount of starting material remaining.
-
The desired product is obtained in a lower-than-expected yield.
-
Formation of unexpected side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degraded Octyl Tosylate | The presence of 1-octanol from hydrolysis will not participate in the desired substitution reaction, leading to lower yields. p-Toluenesulfonic acid can also interfere with base-sensitive reactions. | Verify Purity: Before use, check the purity of the octyl tosylate using HPLC or ¹H NMR. If significant degradation is detected, it is advisable to use a fresh batch or purify the existing stock. |
| Presence of Water in the Reaction | Tosylates are sensitive to moisture, and residual water in the solvent or on the glassware can lead to in-situ hydrolysis, consuming the starting material. | Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that anhydrous solvents are used. Running the reaction under an inert atmosphere (N₂ or Ar) is also recommended.[1][2] |
| Incompatible Base | If the reaction requires a base, using a hygroscopic base like pyridine or triethylamine that has absorbed moisture can introduce water into the reaction. | Use Fresh/Dry Base: Use freshly distilled or anhydrous grade bases to minimize water content.[2] |
Issue 2: Formation of Octene as a Major Byproduct
Symptoms:
-
Significant formation of an elimination product (octene) instead of the desired substitution product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic/Hindered Nucleophile | Nucleophiles that are also strong bases can promote E2 elimination, especially with secondary tosylates. | Optimize Nucleophile/Base: If possible, use a less basic nucleophile. If a base is required, consider using a non-nucleophilic, sterically hindered base. |
| High Reaction Temperature | Higher temperatures favor elimination reactions over substitution reactions. | Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower can significantly reduce elimination. |
Experimental Protocols
Protocol 1: Purity Assessment of Octyl Tosylate by HPLC
This protocol outlines a general method for determining the purity of octyl tosylate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of octyl tosylate in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and monitor the chromatogram.
-
The octyl tosylate peak should be the major peak.
-
Look for earlier eluting peaks that may correspond to p-toluenesulfonic acid and later eluting peaks that could be other non-polar impurities.
-
Calculate the purity based on the area percentage of the main peak.
-
Visualizations
Caption: Primary degradation pathways of octyl tosylate.
Caption: Troubleshooting workflow for reactions involving octyl tosylate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Tosylation Reactions
Welcome to the technical support center dedicated to addressing a critical, yet often challenging, aspect of organic synthesis: the effective removal of p-toluenesulfonyl chloride (TsCl) and its byproducts from tosylation reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their tosylated products and streamline their downstream applications. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions and troubleshoot effectively.
Understanding the Impurities: The Usual Suspects
In a typical tosylation reaction, an alcohol is reacted with p-toluenesulfonyl chloride in the presence of a base to form the desired tosylate.[1] Invariably, side products and unreacted starting materials will be present in the crude reaction mixture. The two primary impurities of concern are:
-
Unreacted p-Toluenesulfonyl Chloride (TsCl): Often used in excess to drive the reaction to completion, residual TsCl can interfere with subsequent nucleophilic substitution reactions.[2] Its reactivity and similar polarity to many organic products can make it challenging to remove.[2]
-
p-Toluenesulfonic Acid (TsOH): This is the hydrolysis product of TsCl.[3] TsCl reacts with any moisture present in the reaction or during the aqueous workup to form this strong, water-soluble acid.[4][5][6]
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the purification of tosylation reactions:
Q1: What is the first and most crucial step in the workup of a tosylation reaction?
The most common initial step is to quench the reaction. This involves adding a reagent to neutralize any remaining TsCl, converting it into a more easily removable substance.[3] A typical quenching procedure involves the slow addition of water or an aqueous solution, such as saturated sodium bicarbonate, to the reaction mixture.[2] This hydrolyzes the excess TsCl to the highly water-soluble p-toluenesulfonic acid (or its sodium salt), which can then be efficiently removed during a liquid-liquid extraction.[3][4]
Q2: My product is sensitive to basic conditions. How can I remove TsCl without using a base?
If your product contains base-labile functional groups, such as esters, you should avoid quenching with strong bases.[2] In such cases, you can quench the reaction with a primary or secondary amine in a non-aqueous solvent. This will convert the TsCl into a sulfonamide, which can then be separated by chromatography or extraction.[2] Alternatively, scavenger resins, which are polymer-bound amines, can be used. These react with the excess TsCl, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[2] Another innovative and mild method involves reacting the excess TsCl with cellulosic materials like filter paper, which can then be filtered off.[7]
Q3: How can I effectively remove p-toluenesulfonic acid (TsOH) from my organic product?
p-Toluenesulfonic acid is a strong acid that is highly soluble in water and other polar solvents.[4][8] The most effective way to remove it is by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3] This deprotonates the sulfonic acid, forming the corresponding sodium salt, which is highly soluble in the aqueous layer and thus easily separated.[3][9]
Q4: When is recrystallization a suitable method for purification?
Recrystallization is an excellent and often preferred method for purifying solid tosylated products.[3] It can yield very high-purity material and is scalable. The key is to find a suitable solvent system where your desired product has high solubility at an elevated temperature but low solubility at cooler temperatures, while the tosyl impurities remain dissolved.[3] Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Co-elution of product and TsCl during column chromatography. | The polarity of your product is very similar to that of p-toluenesulfonyl chloride.[2] | Quench before chromatography: Convert TsCl to a more polar compound (TsOH or a sulfonamide) before running the column.[2] |
| The tosylated product appears as an oil and will not crystallize. | The product may be impure, or it may naturally be an oil at room temperature. | Purify by column chromatography: This is the most reliable method for purifying oils or compounds that are difficult to crystallize.[10] |
| TLC analysis shows incomplete reaction and the presence of starting alcohol. | Reaction conditions may not be optimal (e.g., insufficient base, low temperature, or short reaction time). | Optimize reaction conditions: Ensure anhydrous conditions, use a sufficient excess of base and TsCl, and monitor the reaction by TLC until the starting alcohol is consumed.[11] |
| Formation of a white precipitate during the reaction. | This is often the hydrochloride salt of the amine base (e.g., triethylammonium chloride or pyridinium hydrochloride) and is a good indication that the reaction is proceeding.[11] | No action needed: This precipitate will be removed during the aqueous workup. |
| Unexpected formation of a chloride instead of a tosylate. | For certain substrates, particularly benzyl alcohols with electron-withdrawing groups, the initially formed tosylate can be displaced by chloride ions generated in the reaction.[12][13] | Use p-toluenesulfonic anhydride (Ts₂O): This reagent does not produce chloride ions, thus avoiding this side reaction.[11] |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Be cautious, as CO₂ evolution may cause foaming.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction was in a water-miscible solvent, add an immiscible organic solvent like dichloromethane or ethyl acetate. Shake the funnel vigorously, venting frequently.[3]
-
Separation: Allow the layers to separate completely. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (if an amine base like pyridine or triethylamine was used, to remove the excess base), followed by saturated aqueous NaHCO₃, and finally with brine (saturated NaCl solution).[11][14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[15]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Then, place the flask in an ice bath to maximize precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will show good separation between your product and any impurities, with the product having an Rf value of approximately 0.2-0.4.[16]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.[17]
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.[16]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Comparative Summary of Purification Methods
| Method | Best For | Advantages | Disadvantages |
| Aqueous Workup | Initial purification step for most tosylation reactions. | Removes water-soluble impurities like TsOH and amine salts.[3] | May not be suitable for water-sensitive products. |
| Recrystallization | Purifying solid products.[3] | Can yield very high purity material; scalable.[3][18] | Product must be a solid; requires finding a suitable solvent system; potential for yield loss.[3] |
| Column Chromatography | Purifying oils, complex mixtures, or when recrystallization fails.[10] | Widely applicable; can separate compounds with similar polarities.[3] | Can be time-consuming and requires significant solvent and silica gel. |
| Scavenger Resins | Removing excess TsCl from sensitive products.[2] | High selectivity; simple filtration-based removal of impurities.[3] | Resins can be expensive; may require longer reaction times for complete scavenging. |
Tosylation and Purification Workflow
Caption: General workflow for a tosylation reaction and subsequent purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Purification [chem.rochester.edu]
- 17. rsc.org [rsc.org]
- 18. jchemlett.com [jchemlett.com]
Technical Support Center: Optimizing Reaction Temperature for the Preparation of Octyl Tosylate
Welcome to the technical support center for the synthesis of octyl tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of reaction temperature. Our focus is to empower you with the scientific understanding to navigate the nuances of this reaction, ensuring high yield and purity.
Introduction to Octyl Tosylate Synthesis
The preparation of octyl tosylate is a cornerstone reaction in organic synthesis, primarily utilized to convert the hydroxyl group of 1-octanol into an excellent leaving group, the tosylate.[1] This transformation is typically achieved by reacting 1-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA).[2] While the reaction appears straightforward, temperature control is a critical parameter that dictates the reaction's success, influencing not only the reaction rate but also the product's yield and purity by minimizing side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for the synthesis of octyl tosylate?
A1: The generally recommended starting temperature for the tosylation of 1-octanol is 0 °C.[4] This is achieved by using an ice-water bath. Starting at a low temperature helps to control the initial exothermic reaction between p-toluenesulfonyl chloride and the alcohol, preventing a rapid, uncontrolled reaction that can lead to the formation of byproducts.[5]
Q2: Can I run the reaction at room temperature from the beginning to speed it up?
A2: While it might be tempting to run the reaction at room temperature to decrease the reaction time, it is not recommended. Initiating the reaction at a higher temperature can lead to a decrease in selectivity and the formation of undesired side products, such as octyl chloride and di-octyl ether. A controlled, gradual increase in temperature after the initial phase is a more effective strategy.[3]
Q3: My reaction is very slow at 0 °C. What should I do?
A3: If the reaction is proceeding slowly at 0 °C, which can be monitored by Thin Layer Chromatography (TLC), you can gradually allow the reaction mixture to warm to room temperature. A common procedure involves stirring at 0 °C for a few hours and then continuing at room temperature until the starting material is consumed.[4] This approach balances reaction rate with selectivity.
Q4: What are the common side reactions related to temperature in octyl tosylate synthesis?
A4: The most common temperature-dependent side reaction is the formation of octyl chloride. This occurs when the chloride ion, generated from p-toluenesulfonyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This SN2 reaction is more likely to occur at higher temperatures.[6] Another potential side reaction, though less common for primary alcohols, is elimination to form octene, which is also favored by higher temperatures.
Q5: How does temperature influence the choice between kinetic and thermodynamic products?
A5: In the context of octyl tosylate synthesis, the desired product, octyl tosylate, can be considered the kinetic product, meaning it is formed faster at lower temperatures.[7][8] The side product, octyl chloride, can be considered a more thermodynamically stable product in some conditions. By keeping the temperature low, you are operating under kinetic control, favoring the faster formation of the tosylate.[9] At higher temperatures, the reaction may have enough energy to overcome the activation barrier for the formation of the thermodynamic byproduct, leading to a mixed product outcome.[10]
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Troubleshooting Steps |
| Low yield of octyl tosylate | The reaction temperature was too low, leading to an incomplete reaction. | After an initial period at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC until the 1-octanol is consumed. |
| The reaction temperature was too high, promoting side reactions. | Maintain the reaction temperature at 0 °C for a longer duration before considering a very slow warm-up. Ensure your cooling bath is effective. | |
| Presence of octyl chloride impurity | The reaction was run at an elevated temperature or for an extended period at room temperature. | Purify the crude product using column chromatography. In future syntheses, strictly maintain a low temperature (0 °C) and shorten the reaction time at room temperature. |
| Reaction does not go to completion | Insufficient activation energy at the maintained low temperature. | After ensuring all reagents have been added at 0 °C, the reaction can be allowed to stir at room temperature for a defined period. A slight, controlled warming to 30-40 °C can be considered as a last resort, but with careful monitoring for byproduct formation. |
| Formation of a dark-colored reaction mixture | Decomposition of reagents or products at elevated temperatures. | Immediately cool the reaction mixture if an unexpected color change occurs. This indicates that the temperature is too high. It's crucial to control the initial exotherm. |
Optimizing Reaction Temperature: A Quantitative Look
While the optimal conditions should be determined empirically for your specific setup, the following table provides a conceptual overview of the expected impact of reaction temperature on the synthesis of octyl tosylate.
| Reaction Temperature | Typical Reaction Time | Expected Yield of Octyl Tosylate | Expected Purity | Primary Concerns |
| -10 °C to 0 °C | 4 - 8 hours | High | Very High | Slow reaction rate |
| 0 °C to Room Temp. | 2 - 4 hours | Very High | High | Potential for minor side product formation if warmed too quickly |
| Room Temperature (initial) | 1 - 2 hours | Moderate to High | Moderate | Increased rate of side reactions (octyl chloride formation) |
| > 40 °C | < 1 hour | Low to Moderate | Low | Significant byproduct formation, potential for reagent/product decomposition |
Experimental Protocol: Preparation of Octyl Tosylate with Optimized Temperature Control
Materials:
-
1-Octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-octanol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath and begin stirring.
-
Base Addition: Slowly add anhydrous pyridine or triethylamine (1.5 eq.) to the cooled solution.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature is maintained at 0 °C. The addition should be slow to control the exotherm.
-
Reaction at 0 °C: Stir the reaction mixture vigorously at 0 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Warming to Room Temperature (Optional): If the reaction has not gone to completion, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude octyl tosylate.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizing the Impact of Temperature
The following diagram illustrates the reaction pathways involved in the synthesis of octyl tosylate and how temperature can influence the outcome.
Caption: Reaction pathways in octyl tosylate synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. jchemlett.com [jchemlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. homepages.uc.edu [homepages.uc.edu]
Technical Support Center: Aqueous Workup for Octyl 4-methylbenzenesulfonate
Welcome to the technical support guide for the synthesis and purification of Octyl 4-methylbenzenesulfonate (Octyl Tosylate). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the critical aqueous workup stage of your experiment. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
The synthesis of octyl tosylate, a key intermediate in various organic transformations, typically involves the reaction of 1-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[1] The subsequent aqueous workup is paramount for isolating a pure product, as the reaction mixture contains not only the desired ester but also unreacted starting materials, the base, and acidic byproducts. This guide provides a structured question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses specific problems that can arise during the aqueous workup, providing causal explanations and actionable solutions.
Question: I'm seeing a persistent emulsion between the organic and aqueous layers that won't separate. What's causing this and how can I resolve it?
Answer: Emulsion formation is a common frustration, often caused by the presence of polar, high molecular weight species or residual polar aprotic solvents like THF or DMF that increase the mutual solubility of the two phases.[2][3]
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Immediate Causal Analysis: The pyridinium or triethylammonium salts formed during the reaction can act as surfactants, stabilizing the emulsion. If the concentration of these salts is high, simple washing may be insufficient.
-
Step-by-Step Solution:
-
Brine Wash: The first and simplest solution is to wash the mixture with a saturated aqueous solution of sodium chloride (brine).[4] The increased ionic strength of the aqueous phase makes it more polar, forcing a sharper separation from the non-polar organic layer and "salting out" the organic components.
-
Solvent Addition: Add more of the organic extraction solvent to decrease the relative concentration of the emulsifying agent.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the microscopic droplets.
-
Gentle Agitation: When performing extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking, which can promote emulsion formation.
-
Question: My purified product is still acidic when tested, and TLC analysis shows a highly polar, UV-active spot near the baseline. How do I remove residual p-toluenesulfonic acid (TsOH)?
Answer: This is a classic sign of contamination with p-toluenesulfonic acid (TsOH). TsOH is a strong organic acid that is soluble in water and polar organic solvents.[5][6] It can be present either from the hydrolysis of unreacted p-toluenesulfonyl chloride (TsCl) or if it was used as a catalyst in an esterification reaction.[1][7]
-
Causality: The acidic proton of TsOH makes it highly polar. It must be converted to its corresponding salt (a tosylate anion) to render it water-soluble and facilitate its removal from the organic phase.
-
Solution Protocol:
-
Bicarbonate Wash: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[1][4] This weak base will deprotonate the strong acid TsOH, forming sodium p-toluenesulfonate, which is readily extracted into the aqueous layer.
-
Reaction:CH₃C₆H₄SO₃H + NaHCO₃ → CH₃C₆H₄SO₃⁻Na⁺ + H₂O + CO₂
-
-
Venting is Crucial: Be aware that this neutralization reaction produces carbon dioxide gas. Ensure you vent the separatory funnel frequently to release the pressure buildup.
-
Confirmation: After the base wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic. You can then re-run a TLC of the organic layer to confirm the disappearance of the TsOH spot.
-
Question: Despite the workup, my NMR spectrum shows signals corresponding to unreacted 1-octanol. Why wasn't it removed?
Answer: 1-octanol has moderate polarity and can exhibit some solubility in both the organic and aqueous phases, making its complete removal by simple washing challenging. This issue is often compounded if the reaction did not go to completion.
-
Underlying Issue: The hydroxyl group of the alcohol can form hydrogen bonds, complicating phase separation. While the majority will remain in the organic layer with your product, a simple water wash is often insufficient.
-
Purification Strategy:
-
Aqueous Washes: While not completely effective, multiple washes with water will help to remove some of the alcohol.
-
Column Chromatography: The most reliable method for removing unreacted alcohol is silica gel column chromatography. Octyl tosylate is significantly less polar than 1-octanol. A non-polar eluent system (e.g., hexane/ethyl acetate) will elute the product first, leaving the more polar alcohol adsorbed to the silica.
-
Reaction Optimization: To prevent this issue in the future, ensure the tosylation reaction goes to completion by using a slight excess of TsCl and allowing adequate reaction time.
-
Question: My final product is a yellow or brown oil, but the literature reports it as a colorless compound. What causes this discoloration?
Answer: The discoloration often indicates the presence of impurities or degradation products.
-
Potential Causes & Solutions:
-
Impure TsCl: Old p-toluenesulfonyl chloride can degrade and contain colored impurities. Using freshly recrystallized TsCl can lead to a much cleaner reaction and product.[8]
-
Pyridine Impurities: If pyridine was used as the base and solvent, commercial grades can contain colored impurities that carry through the workup. Using high-purity pyridine is recommended.
-
Side Reactions: Overheating the reaction or allowing it to run for too long can lead to the formation of colored polymeric side products.
-
Purification: The color can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.[9]
-
Frequently Asked Questions (FAQs)
Question: What is the specific purpose of each washing step in a standard tosylation workup (HCl, NaHCO₃, Brine)?
Answer: Each wash is designed to remove a specific class of impurity, following a logical acid-base extraction strategy.
| Wash Step | Reagent | Purpose & Mechanism | Reference |
| 1. Dilute Acid Wash | ~1 M Hydrochloric Acid (HCl) | Removes Amine Base: Reacts with basic amines (e.g., pyridine, triethylamine) to form their corresponding ammonium hydrochloride salts. These salts are ionic and highly soluble in the aqueous layer, allowing for their removal from the organic phase. | [1][10] |
| 2. Base Wash | Saturated Sodium Bicarbonate (NaHCO₃) | Removes Acidic Impurities: Neutralizes unreacted p-toluenesulfonyl chloride (via hydrolysis) and any p-toluenesulfonic acid present, converting them to their water-soluble sodium salts. | [1][4] |
| 3. Brine Wash | Saturated Sodium Chloride (NaCl) | Aids Phase Separation: Increases the ionic strength of the aqueous layer, reducing the solubility of the organic product in the aqueous phase ("salting out"). It also helps to break emulsions and removes the bulk of the dissolved water from the organic layer before the final drying step. | [4] |
Question: Why is it critical to use fresh or purified p-toluenesulfonyl chloride (TsCl)?
Answer: p-Toluenesulfonyl chloride is susceptible to hydrolysis upon exposure to atmospheric moisture. Over time, it reacts with water to form p-toluenesulfonic acid (TsOH).[1] Using old TsCl means you are introducing an unreactive acidic impurity into your reaction from the start, which can lower your yield and complicate the purification process. For best results, use a freshly opened bottle of TsCl or purify older reagent by recrystallization.[8]
Question: Can my product, octyl tosylate, decompose during the aqueous workup?
Answer: Yes, this is a critical consideration. Tosylates are good leaving groups, and the product can be susceptible to hydrolysis, especially under prolonged exposure to water or basic conditions, which would regenerate 1-octanol and p-toluenesulfonic acid.[7] Furthermore, under ideal SN1 conditions (like solvolysis in water), the tosylate can be displaced by water to form the alcohol.[11] Therefore, the workup should be performed efficiently and without unnecessary delays. Avoid using strong bases (like NaOH) for washing, as this can promote hydrolysis; saturated sodium bicarbonate is sufficiently basic to remove acidic impurities without significantly degrading the product.
Question: How can I confirm the purity of my final this compound?
Answer: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): This is a quick way to check for the presence of starting materials and byproducts. The product should appear as a single spot, and its Rf value should be different from that of 1-octanol and TsOH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. You should see characteristic peaks for the octyl chain, the tosyl group's aromatic protons, and the methyl group. The absence of peaks for 1-octanol or pyridine confirms their removal.
-
Gas Chromatography (GC): For volatile compounds, GC can provide a quantitative measure of purity.[4]
Standard Experimental Protocol: Aqueous Workup
This protocol assumes the reaction was performed in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) with an amine base.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath. Slowly add cold water to quench any remaining reactive species.
-
Transfer: Transfer the entire mixture to a separatory funnel of appropriate size. If necessary, add more organic solvent to ensure the product is fully dissolved and to facilitate separation.
-
Acid Wash: Add a volume of 1 M HCl solution approximately equal to the organic phase volume. Stopper the funnel, invert it, and vent immediately. Shake gently for 30-60 seconds, venting frequently. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash one more time.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Shake gently, venting frequently to release the CO₂ produced. Allow the layers to separate, then drain and discard the aqueous layer. Repeat until no more gas evolution is observed.
-
Brine Wash: Add an equal volume of saturated NaCl (brine) solution. Shake gently, allow the layers to separate, and discard the aqueous layer. This step helps remove residual water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.
-
Further Purification: If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization.[9]
Visualization of Workflows
A clear understanding of the procedural flow is essential for efficient execution.
Caption: General experimental workflow for the aqueous workup of this compound.
Caption: A decision tree for troubleshooting common issues during aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]
- 7. Buy this compound | 3386-35-4 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting the Purification of Sulfonate Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonate ester purification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these versatile but often sensitive compounds. Sulfonate esters are potent electrophiles, a characteristic that makes them excellent leaving groups in substitution reactions but also renders them susceptible to degradation during purification.[1][2] This guide moves from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides, providing not just protocols but the chemical reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of sulfonate esters.
Q1: My sulfonate ester appears to be decomposing during the aqueous work-up. What is the most likely cause?
A: The primary culprit is almost certainly hydrolysis.[3] Sulfonate esters can react with water, especially under non-neutral pH, to cleave back to the corresponding sulfonic acid and alcohol.[4][5] The resulting sulfonic acid is highly polar and will be lost to the aqueous layer, drastically reducing your yield of the desired ester.
Q2: Why is my yield dramatically lower after performing silica gel chromatography? I confirmed the product was present in the crude mixture.
A: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[6] These acidic sites can catalyze the hydrolysis or degradation of sensitive compounds. Certain sulfonate esters, particularly those derived from secondary alcohols like isopropyl (iPr) sulfonates, are known to be poorly stable on silica.[1] You are likely observing on-column decomposition.
Q3: I'm seeing a new, highly polar spot on my TLC that wasn't in my initial reaction mixture. What is it?
A: This new polar spot, which typically remains at the baseline in common organic solvent systems, is the sulfonic acid byproduct of hydrolysis. Its high polarity is due to the anionic sulfonate group, making it poorly soluble in most organic solvents used for chromatography.[1][7] This is a definitive sign that your ester is degrading at some point during work-up or purification.
Q4: Is recrystallization a viable purification method for my sulfonate ester?
A: Absolutely, provided your sulfonate ester is a solid at room temperature and demonstrates sufficient stability in the chosen solvent. Recrystallization can be an excellent method to avoid the potential degradation associated with chromatography. The key is careful solvent selection to ensure the compound is soluble at elevated temperatures but sparingly soluble when cooled.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming specific purification hurdles.
Guide 1: Mitigating Hydrolysis During Aqueous Work-up and Extraction
The electrophilic nature of the sulfur atom in a sulfonate ester makes it a target for nucleophiles, with water being a common and often unavoidable one. Both acidic and basic conditions can accelerate this hydrolytic cleavage.[3][4]
Probable Cause: Extended contact with acidic or basic aqueous solutions, or even neutral water at elevated temperatures.
Solution Strategy: The goal is to minimize the ester's contact time with water and maintain a neutral environment.
Step-by-Step Protocol for a Robust Aqueous Work-up:
-
Temperature Control: Conduct all aqueous washes using cold (0-5 °C) deionized water or brine. Lower temperatures significantly slow the rate of hydrolysis.[9]
-
Neutralization (If Necessary): If your reaction was conducted under acidic or basic conditions, carefully neutralize the mixture to a pH of ~7 before extraction. Use a mild neutralizing agent like a saturated sodium bicarbonate solution to quench acids or a dilute (e.g., 1M) HCl solution for bases. Perform this step in a separatory funnel with cooling.
-
Use of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. Brine helps to "salt out" the organic compound, reducing its solubility in the aqueous phase and aiding in the removal of water from the organic layer.
-
Minimize Contact Time: Perform extractions swiftly and avoid letting the layers sit together for extended periods. Do not store the reaction mixture in a separatory funnel overnight.
-
Thorough Drying: After separating the organic layer, dry it immediately and thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent without delay.
Guide 2: Optimizing Silica Gel Flash Chromatography
On-column degradation is a frequent and frustrating source of yield loss. The key is to modify the stationary phase to be more inert or to choose an alternative purification method.
Probable Cause: The acidic silanol groups on the surface of standard silica gel are catalyzing the decomposition of the sulfonate ester.[1][6]
Solution Strategy: Deactivate the acidic sites on the silica gel or use a more neutral stationary phase.
| Stationary Phase | Nature | Best For | Potential Issues |
| Standard Silica Gel | Acidic | Stable, non-acid-sensitive compounds. | Can cause degradation of labile sulfonate esters.[6] |
| Deactivated Silica Gel | Neutralized | Acid-sensitive compounds, including many sulfonate esters. | Requires pre-treatment; the neutralizing base can sometimes interfere with analysis. |
| Alumina (Neutral) | Neutral | Purification of moderately polar, base-stable compounds. | Can be more reactive than deactivated silica; may retain very polar compounds. |
| Florisil® | Mildly Acidic | A mild alternative to silica gel, good for less polar compounds. | May not be suitable for highly sensitive substrates. |
| Reverse Phase (C18) | Non-polar | Polar compounds; separation is based on hydrophobicity. | Requires polar mobile phases (e.g., water/acetonitrile), which could cause hydrolysis if residence time is long. |
Step-by-Step Protocol for Deactivating Silica Gel:
This procedure neutralizes the acidic sites on the silica gel surface, creating a more inert environment for your compound.
-
Prepare the Eluent: Based on TLC analysis, determine the optimal solvent system (e.g., Ethyl Acetate/Hexanes).
-
Add a Neutralizing Base: To the pre-mixed eluent, add 0.5-1.0% (v/v) of triethylamine (Et₃N) or pyridine.
-
Prepare the Slurry: In a fume hood, create a slurry of your silica gel using the base-containing eluent. Ensure it is well-mixed.
-
Pack the Column: Pack your flash chromatography column with the prepared slurry as you normally would.
-
Equilibrate: Before loading your sample, flush the packed column with at least 2-3 column volumes of the base-containing eluent. This ensures the entire stationary phase is fully neutralized.
-
Load and Elute: Dissolve your crude sample in a minimum amount of the mobile phase (or a less polar solvent) and load it onto the column. Proceed with the elution using the base-containing solvent system.
Caption: Decision tree for selecting an appropriate purification method.
Section 3: Proactive Strategies: Stability by Design
The stability of a sulfonate ester is fundamentally linked to the steric and electronic properties of its alcohol component.[1] Choosing a more robust "protecting group" during the synthesis can prevent purification headaches later.
Causality: Sulfonate esters are potent electrophiles because the sulfonyl group is strongly electron-withdrawing, making the ester a good leaving group.[2] Nucleophilic attack is hindered by sterically bulky alcohol groups. For example, a neopentyl (Neo) sulfonate is significantly more resistant to nucleophilic attack than an ethyl sulfonate.[1][10]
| Sulfonate Ester Type | Example Alcohol | Stability to Nucleophiles | Stability to Acid | Stability on Silica | Key Characteristics |
| Primary Alkyl | n-Butyl (nBu) | Low | Moderate | Moderate | Prone to cleavage by basic nucleophiles like piperidine.[10] |
| Secondary Alkyl | Isopropyl (iPr) | Moderate | Low | Low | Labile to acid and unstable to chromatography.[1] |
| Sterically Hindered | Neopentyl (Neo) | High | Moderate (cleaved by hot acid) | High | Highly resistant to nucleophilic displacement.[1][2] |
| Fluorinated Alkyl | Trifluoroethyl (TFE) | High | High | High | Very stable to nucleophiles and acid, but cleaved by strong base.[1] |
| Aryl | Phenyl (Ph) | Very High | High | High | Exhibits the highest stability to nucleophiles among common types.[1] |
| Trichloroethyl (TCE) | Trichloroethanol | Moderate | High | High | Uniquely labile to reducing conditions (e.g., Zinc).[1] |
Data synthesized from studies on sulfonate ester protecting groups.[1][10]
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and application of esterase-labile sulfonate protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. enovatia.com [enovatia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of Octyl 4-methylbenzenesulfonate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. Octyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses, is no exception. While several analytical techniques can be employed for its characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a rapid, reliable, and highly informative method. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares this technique with viable alternatives, and furnishes detailed experimental protocols to ensure data integrity and reproducibility.
The ¹H NMR Fingerprint of this compound: A Predicted Spectrum and Interpretation
The power of ¹H NMR lies in its ability to provide a detailed electronic picture of the hydrogen atoms within a molecule, revealing crucial information about its structure. Based on established chemical shift principles and data from analogous compounds, we can confidently predict the ¹H NMR spectrum of this compound.
The structure of this compound presents two distinct regions for ¹H NMR analysis: the aromatic protons of the tosyl group and the aliphatic protons of the octyl chain.
Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a (Aromatic) | ~7.80 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing sulfonate group are deshielded. |
| H-b (Aromatic) | ~7.35 | Doublet (d) | 2H | Protons meta to the sulfonate group are less deshielded than the ortho protons. |
| H-c (Methylene) | ~4.05 | Triplet (t) | 2H | The methylene group directly attached to the electronegative oxygen atom is significantly deshielded. |
| H-d (Methyl) | ~2.45 | Singlet (s) | 3H | The methyl group on the aromatic ring. |
| H-e (Methylene) | ~1.65 | Quintet | 2H | The second methylene group in the octyl chain. |
| H-f (Methylene) | ~1.2-1.4 | Multiplet (m) | 10H | Overlapping signals of the internal methylene groups of the octyl chain. |
| H-g (Methyl) | ~0.88 | Triplet (t) | 3H | The terminal methyl group of the octyl chain. |
Comparative Analysis: ¹H NMR vs. Alternative Characterization Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves orthogonal techniques. Here, we compare ¹H NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
| Technique | Principle | Strengths | Limitations |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative. | Lower sensitivity compared to MS. Requires soluble samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and then detects them by mass-to-charge ratio. | High sensitivity and selectivity. Excellent for identifying and quantifying volatile compounds and impurities.[1] | Requires the analyte to be volatile and thermally stable. Provides limited structural information compared to NMR. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups. | Rapid and simple. Excellent for identifying the presence of specific functional groups (e.g., S=O, C-O).[1] | Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis without prior separation. |
Key Takeaways from the Comparison:
-
For unambiguous structure confirmation and determination of isomeric purity, ¹H NMR is the superior technique.
-
For detecting trace impurities, especially those that are volatile, GC-MS offers unparalleled sensitivity. [1]
-
FTIR serves as a rapid preliminary check for the presence of the key sulfonate ester functionality. [1]
A multi-technique approach, leveraging the strengths of each method, provides the most robust and comprehensive characterization of this compound.
Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR analysis.[2][3][4][5]
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Transferring to the NMR Tube: Using the filter-tipped Pasteur pipette, transfer the solution into a clean, dry NMR tube. This filtration step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Follow the instrument-specific software instructions for locking, shimming, and acquiring the ¹H NMR spectrum.
Diagram of the ¹H NMR Sample Preparation Workflow:
Caption: Workflow for preparing a sample for ¹H NMR analysis.
Trustworthiness Through Self-Validating Systems
A well-acquired ¹H NMR spectrum contains internal checks that validate the data's quality.
-
Integration Ratios: The relative areas of the peaks should correspond to the number of protons giving rise to those signals. For this compound, the integration ratio of the aromatic protons to the terminal methyl group of the octyl chain should be close to 4:3.
-
Splitting Patterns (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet) is governed by the number of neighboring protons and follows the n+1 rule. The observed multiplicities should be consistent with the proposed structure.
-
Chemical Shifts: The positions of the signals (chemical shifts) are highly sensitive to the electronic environment of the protons. The observed chemical shifts should fall within the expected ranges for the different types of protons in the molecule.
Discrepancies in any of these parameters may indicate the presence of impurities, incomplete reaction, or an incorrect structural assignment, prompting further investigation.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the characterization of this compound, providing a wealth of structural information in a single, non-destructive experiment. By understanding the predicted spectrum, comparing its utility with alternative techniques, and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of their synthetic intermediates, a critical step in the path of scientific discovery and drug development.
References
A Comparative Guide to the Reactivity of Octyl Tosylate and Octyl Mesylate for Researchers
In the landscape of synthetic organic chemistry, the strategic conversion of alcohols into proficient leaving groups is a cornerstone of nucleophilic substitution reactions. Among the arsenal of reagents available for this transformation, sulfonyl chlorides, particularly p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl), are preeminent. Their reaction with alcohols yields stable yet reactive sulfonate esters—tosylates and mesylates—that readily participate in substitution and elimination pathways. For drug development professionals and researchers navigating the complexities of multi-step syntheses, the choice between a tosylate and a mesylate leaving group can be pivotal. This guide provides an in-depth, objective comparison of the reactivity of octyl tosylate and octyl mesylate, supported by theoretical principles and experimental data, to inform this critical decision.
The Foundation of Reactivity: Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. Both tosylate and mesylate anions are exceptionally stable due to extensive resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms. This inherent stability is the primary reason for their widespread use as excellent leaving groups in nucleophilic substitution reactions.
To quantitatively compare their leaving group ability, we can examine the acidity of their respective conjugate acids: p-toluenesulfonic acid (TsOH) and methanesulfonic acid (MsOH). A lower pKa value of the conjugate acid corresponds to a more stable anion and, consequently, a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid |
| Tosylate (OTs) | p-Toluenesulfonic Acid | -2.8[1], -6.5[2] |
| Mesylate (OMs) | Methanesulfonic Acid | -1.9[3], -1.86[4] |
While there is some variation in the reported pKa values across different sources, a consistent trend emerges: p-toluenesulfonic acid is generally a stronger acid than methanesulfonic acid. This suggests that the tosylate anion is a more stable conjugate base and, therefore, a slightly better leaving group than the mesylate anion. The para-tolyl group in the tosylate provides additional resonance stabilization compared to the methyl group in the mesylate.
Structural and Mechanistic Considerations
The subtle structural differences between the tosyl and mesyl groups influence their reactivity in nucleophilic substitution reactions, primarily through steric and electronic effects.
References
A Senior Application Scientist's Guide to Alternatives for Alcohol Activation: Moving Beyond Tosyl Chloride
In the landscape of modern organic synthesis, the activation of alcohols is a cornerstone transformation, enabling the conversion of a poor leaving group (hydroxyl) into a reactive intermediate susceptible to nucleophilic attack. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been a reliable workhorse for this purpose. However, the demands of complex molecule synthesis, particularly in pharmaceutical and materials science, necessitate a broader toolkit of activating reagents. Factors such as substrate sensitivity, desired reactivity, stereochemical control, and reaction conditions often call for alternatives to the venerable tosyl chloride.
This guide provides an in-depth comparison of common and contemporary reagents for alcohol activation, offering insights into their mechanisms, applications, and practical considerations. We will delve into the nuances of sulfonate esters, the Appel reaction, and the Mitsunobu reaction, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic challenges.
The Contenders: A Comparative Overview
The choice of an activating reagent is dictated by a multitude of factors, including the nature of the alcohol (primary, secondary, tertiary, sterically hindered), the nucleophile, and the desired outcome of the subsequent transformation. Here, we compare the most prominent alternatives to tosyl chloride.
Sulfonate Esters: A Family of Versatile Leaving Groups
Sulfonate esters are the most direct analogues to tosylates and function by converting the alcohol into a species with a highly stabilized leaving group. The general order of reactivity for commonly used sulfonate esters is: Triflate > Nosylate > Tosylate > Mesylate.[1] This trend is governed by the electron-withdrawing properties of the substituents on the sulfonyl group and the stability of the resulting sulfonate anion.[1]
Methanesulfonyl chloride (MsCl) is a frequently used alternative to TsCl. It is smaller and often more reactive, which can be advantageous for the activation of sterically hindered alcohols.[2]
Mechanism: The reaction of an alcohol with MsCl in the presence of a base, such as triethylamine or pyridine, proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of MsCl.[3] In the presence of a strong, non-nucleophilic base like triethylamine, the mechanism can also involve the formation of a highly reactive sulfene intermediate (CH₂=SO₂), particularly with primary alcohols.[4][5]
dot digraph "Mesylation_Mechanisms" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदot Caption: Mechanisms of alcohol mesylation.
2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride) is another activating agent that forms a highly reactive sulfonate ester. The resulting tresylate is an excellent leaving group, making it particularly useful for subsequent nucleophilic substitution reactions.[6]
p-Nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) and p-bromobenzenesulfonyl chloride (brosyl chloride, BsCl) are more reactive than TsCl due to the electron-withdrawing nature of the nitro and bromo substituents, respectively.[1] This enhanced reactivity can be beneficial for activating less reactive alcohols.
Comparative Reactivity of Sulfonate Esters
| Leaving Group | Reagent | Relative Reactivity vs. Tosylate | Key Features |
| Mesylate | Methanesulfonyl chloride (MsCl) | ~0.5x | Less sterically hindered, can be more reactive with hindered alcohols.[1][2] |
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | 1x (Baseline) | Good crystalline properties, widely used.[7] |
| Brosylate | p-Bromobenzenesulfonyl chloride (BsCl) | Slightly more reactive | Reactivity is similar to tosylate.[1] |
| Nosylate | p-Nitrobenzenesulfonyl chloride (NsCl) | ~10x | More reactive due to the electron-withdrawing nitro group.[1] |
| Tresylate | 2,2,2-Trifluoroethanesulfonyl chloride | More reactive than tosylate | Forms a highly reactive leaving group.[6] |
The Appel Reaction: Direct Conversion to Alkyl Halides
The Appel reaction provides a mild and efficient method for the direct conversion of primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄).[8]
Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The halide ion then displaces the triphenylphosphine oxide via an Sₙ2 mechanism, resulting in inversion of stereochemistry at the carbon center.[9]
dot digraph "Appel_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदot Caption: The Appel Reaction Mechanism.
The Mitsunobu Reaction: A Versatile Tool for Functional Group Interconversion
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups with inversion of stereochemistry.[10] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile.[11]
Mechanism: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. This intermediate then activates the alcohol, forming an alkoxyphosphonium salt. Subsequent Sₙ2 attack by the nucleophile displaces triphenylphosphine oxide, leading to the product with inverted stereochemistry.[12]
dot digraph "Mitsunobu_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदot Caption: The Mitsunobu Reaction Mechanism.
Experimental Protocols
The following are detailed, step-by-step methodologies for key alcohol activation procedures.
Protocol 1: Alcohol Mesylation
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[4]
Protocol 2: Appel Reaction for the Synthesis of an Alkyl Bromide
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Carbon tetrabromide (CBr₄) (1.3 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
Procedure:
-
To a cooled (0 °C) solution of the alcohol in anhydrous DCM (approximately 10 volumes) under a nitrogen atmosphere, add carbon tetrabromide and triphenylphosphine.[9]
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the alkyl bromide.[9]
Protocol 3: Mitsunobu Reaction for Esterification
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized water
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF (approximately 10 volumes) in a round-bottom flask under an inert atmosphere.[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution.[11]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM and filter to remove the triphenylphosphine oxide.
-
Wash the filtrate successively with water, aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Conclusion: Selecting the Optimal Reagent
The activation of alcohols is a critical step in a vast number of synthetic routes. While tosyl chloride remains a valuable tool, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist.
-
For routine activation of primary and secondary alcohols , mesyl chloride offers a cost-effective and often more reactive alternative to tosyl chloride.
-
When dealing with sterically hindered or less reactive alcohols , more potent activating agents such as nosyl chloride or tresyl chloride may be required.
-
For the direct and mild conversion of alcohols to alkyl halides with stereochemical inversion , the Appel reaction is an excellent choice.
-
When a versatile and stereospecific introduction of a wide range of nucleophiles is needed , the Mitsunobu reaction stands out as a powerful and reliable method.
By carefully considering the specific requirements of the substrate and the desired transformation, researchers can select the most appropriate activating reagent to achieve their synthetic goals efficiently and with high fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
A Comparative Guide to Sulfonate Leaving Groups: Tosylate vs. Triflate
In the landscape of modern organic synthesis, the strategic conversion of a poor leaving group, such as a hydroxyl group, into a more facile one is a cornerstone of molecular construction. Among the most powerful tools for this transformation are sulfonate esters, which render the original oxygen atom an excellent nucleofuge. This guide provides a detailed comparative analysis of two preeminent sulfonate leaving groups: the tosylate (p-toluenesulfonate, -OTs) and the triflate (trifluoromethanesulfonate, -OTf). We will delve into their fundamental chemical principles, present quantitative experimental data, and provide validated protocols to assist researchers in making informed decisions for their synthetic challenges.
The Foundation of a Good Leaving Group
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed after heterolytic bond cleavage. A more stable anion is a weaker base, and its parent conjugate acid is therefore stronger. This principle is the key to understanding the difference between tosylate and triflate. A good leaving group should be able to stabilize the negative charge it acquires upon departure, which lowers the activation energy of substitution and elimination reactions.[1]
Molecular Analysis: Tosylate vs. Triflate
At first glance, tosylate and triflate share a similar sulfonate core. However, their peripheral substituents create a profound difference in their chemical behavior.
-
p-Toluenesulfonate (Tosylate, -OTs): Derived from p-toluenesulfonic acid, the tosylate group features a methyl-substituted aromatic ring. The negative charge on the departing anion is stabilized by resonance across the sulfonate group and to a lesser extent by the aromatic ring.[1]
-
Trifluoromethanesulfonate (Triflate, -OTf): Derived from trifluoromethanesulfonic acid (triflic acid), the triflate group has a trifluoromethyl (CF₃) substituent. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect.[2] This effect dramatically delocalizes and stabilizes the negative charge on the resulting triflate anion, making it an exceptionally stable species.[3]
This fundamental structural difference is reflected in the acidity of their conjugate acids. Triflic acid is a superacid with a pKa value estimated to be between -12 and -14, making it one of the strongest known acids.[1][4] In contrast, p-toluenesulfonic acid is a strong acid, but with a significantly higher pKa of approximately -2.8 to -6.5.[1] The much lower pKa of triflic acid directly indicates the superior stability of the triflate anion, and thus its enhanced ability as a leaving group.[1]
Quantitative Comparison: A Tale of Reaction Rates
The most definitive measure of leaving group ability comes from kinetic studies, such as solvolysis reactions, where the solvent acts as the nucleophile.[1] By comparing the reaction rates for the same substrate with different leaving groups, a quantitative hierarchy can be established.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate[1] |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -14[1][4] | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[1] | 0.70 |
Relative rates are compared to mesylate (-OMs) as a baseline of 1.00.
The data unequivocally demonstrates that triflate is a vastly superior leaving group. In Sₙ2 reactions, substrates with a triflate leaving group can react tens of thousands of times faster than those with a tosylate.[1] This dramatic rate enhancement is a direct consequence of the triflate anion's extreme stability, which lowers the energy of the transition state in nucleophilic substitution reactions.[1] This makes triflate the leaving group of choice for unreactive substrates, for reactions that need to be performed at low temperatures, or when rapid reaction rates are essential.[1]
Practical Applications and Experimental Protocols
The choice between synthesizing a tosylate or a triflate often depends on the reactivity of the substrate and the desired reaction conditions. Tosylates are often sufficient for primary and many secondary alcohols and are generally more stable and less expensive to prepare.[5] Triflates are reserved for more challenging substrates, such as sterically hindered or electron-deficient alcohols, where the exceptional reactivity is required to drive the reaction forward.[5]
The conversion of an alcohol, a poor leaving group, into a sulfonate ester is a critical first step. This process proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction.[6]
The following diagram illustrates the general workflow for converting an alcohol into a tosylate or triflate.
Caption: General workflow for the synthesis of alkyl tosylates and triflates from an alcohol.
This protocol describes a standard method for converting a primary or secondary alcohol to its corresponding tosylate.
-
Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine or triethylamine (1.5 eq.) to the stirred solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).
-
Reaction: Stir the reaction at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[6]
-
Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.[6]
This protocol outlines the synthesis of a highly reactive alkyl triflate. Due to the high reactivity of triflates, anhydrous conditions are critical.
-
Preparation: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add anhydrous pyridine or 2,6-lutidine (1.2 eq.) to the stirred solution.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by adding a small amount of saturated ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Dilute with DCM and wash with cold 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
Use: Due to their instability, alkyl triflates are often used immediately in the next step without purification.[5][7]
Mechanistic Considerations and Leaving Group Departure
In nucleophilic substitution reactions, the C-O bond of the sulfonate ester is broken. The superior ability of the triflate group to stabilize the accumulating negative charge in the transition state is what makes it depart so much more readily than a tosylate.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 4. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Octyl 4-methylbenzenesulfonate: A Cost-Effectiveness Analysis in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is a critical decision that directly impacts reaction efficiency, yield, and overall project cost. This guide provides an in-depth, objective comparison of Octyl 4-methylbenzenesulfonate, commonly known as octyl tosylate, against its primary alternatives. We will delve into the causality behind experimental choices, supported by comparative data and detailed protocols, to help you determine the most cost-effective strategy for introducing an octyl moiety into your target molecule.
Understanding Octyl Tosylate: The Workhorse Alkylating Agent
This compound is an organic compound featuring a hydrophobic eight-carbon octyl chain and a p-toluenesulfonate (tosylate) group.[1] This structure makes it a versatile and highly effective alkylating agent in organic synthesis.[2]
Why is the Tosylate Group So Effective?
The efficacy of octyl tosylate hinges on the properties of the tosylate anion. It is an outstanding leaving group because it is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8). When the C-O bond breaks during a nucleophilic substitution reaction, the resulting tosylate anion is highly stable. Its negative charge is effectively delocalized across the three oxygen atoms and the aromatic ring through resonance, making it a very weak base that is unlikely to reverse the reaction.[3][4] This inherent stability facilitates rapid SN2 reactions, often leading to higher yields and cleaner product profiles compared to other leaving groups.[2][5]
The Economic Equation: Synthesis and Purification Costs
A primary consideration in cost-effectiveness is the accessibility of the reagent itself. Octyl tosylate is not typically purchased off-the-shelf for large-scale synthesis but is prepared from readily available precursors: 1-octanol and a tosylating agent.
Common Synthesis Routes:
-
From p-Toluenesulfonyl Chloride (TsCl): This is the most common laboratory-scale method. 1-octanol is reacted with TsCl, usually in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2]
-
From p-Toluenesulfonic Acid: This involves a direct esterification reaction with 1-octanol.[1] To drive the reaction to completion, water must be removed, often through azeotropic distillation.[1]
Purification Challenges: The purification of octyl tosylate can be challenging due to its amphiphilic nature.[1] While chromatography is an option, crystallization is often the most effective method for achieving high purity (95-99%) on a larger scale.[1] These synthesis and purification steps add to the "real cost" of using octyl tosylate, factoring in reagents, solvents, labor, and time.
Comparative Analysis: Octyl Tosylate vs. The Alternatives
The decision to use octyl tosylate should be made after comparing it with other common octylating agents, primarily octyl bromide and octyl mesylate.
| Feature | Octyl Tosylate (C₈H₁₇OTs) | Octyl Bromide (C₈H₁₇Br) | Octyl Mesylate (C₈H₁₇OMs) |
| Leaving Group Ability | Excellent (pKa of TsOH ≈ -2.8) | Good (pKa of HBr ≈ -9) | Excellent (pKa of MsOH ≈ -1.9) |
| Relative Reactivity | Very High | Moderate to High | Very High |
| Precursor Cost | Moderate (1-octanol + TsCl) | Low (1-octanol + HBr/PBr₃) | Moderate (1-octanol + MsCl) |
| Synthesis Complexity | Moderate (Requires base, purification) | Low to Moderate | Moderate (Requires base, purification) |
| Side Reactions | Can promote elimination (E2) with sterically hindered or strong bases.[6] | Less prone to elimination than tosylates. | Similar potential for elimination as tosylates. |
| Key Advantage | High reactivity leads to faster reactions and often higher yields, especially with weak nucleophiles. | Lower precursor cost and simpler synthesis.[7] | High reactivity, similar to tosylates; mesyl group is smaller. |
| Key Disadvantage | Higher initial cost of tosylating agent; potential for elimination side reactions. | Less reactive than sulfonates, may require harsher conditions or longer reaction times. | Cost of mesyl chloride can be a factor; similar elimination concerns as tosylates. |
Expert Insights: Choosing Your Reagent
-
When to Choose Octyl Tosylate: Opt for octyl tosylate when working with poor or moderately reactive nucleophiles, or when reaction time is a critical factor. The enhanced reactivity can justify the higher upfront cost by providing superior yields and cleaner conversions, reducing downstream purification costs. It is a reliable choice for constructing complex molecules in pharmaceutical and agrochemical synthesis.[1][8]
-
When to Choose Octyl Bromide: Octyl bromide is the cost-effective choice for simple alkylations with strong, unhindered nucleophiles (e.g., azide, cyanide, simple amines).[9] Its lower precursor cost and often simpler one-pot synthesis from 1-octanol make it attractive for large-scale industrial applications where raw material costs are paramount.[7] However, be prepared for potentially longer reaction times or the need for catalysts like sodium iodide (Finkelstein reaction) to boost reactivity.
-
When to Choose Octyl Mesylate: Octyl mesylate is an excellent alternative to octyl tosylate, offering very similar reactivity.[5] The choice between the two often comes down to cost and availability of the corresponding sulfonyl chloride. The mesyl group is smaller than the tosyl group, which can be a minor consideration in sterically crowded environments.
Visualization of Synthetic Workflows
Decision Logic for Selecting an Octylating Agent
The following diagram outlines the key decision points when choosing between octyl tosylate and octyl bromide based on experimental parameters.
Caption: Decision tree for selecting an appropriate octylating agent.
General Workflow for Octyl Tosylate Synthesis & Application
This diagram illustrates the typical process from starting material to final alkylated product.
Caption: Workflow for synthesis and use of octyl tosylate.
Experimental Protocols
To provide a tangible comparison, detailed methodologies for key transformations are provided below. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of this compound
Objective: To prepare octyl tosylate from 1-octanol with high purity.
Materials:
-
1-Octanol (13.0 g, 100 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol)
-
Pyridine (12.1 mL, 150 mmol)
-
Dichloromethane (DCM) (200 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-octanol and p-toluenesulfonyl chloride in 200 mL of DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side product formation.
-
Base Addition: Slowly add pyridine dropwise to the stirred solution over 30 minutes. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 9:1 Hexanes:Ethyl Acetate. The starting alcohol spot should disappear and a new, less polar product spot should appear.
-
Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl. Extract the layers. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, 100 mL of saturated NaHCO₃, and finally 100 mL of brine. The acid washes remove excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield a crude oil or solid.
-
Purification: Recrystallize the crude product from a minimal amount of cold methanol or ethanol to obtain pure this compound as a white solid or colorless oil. Expected yield: 80-90%.
Protocol 2: Comparative Alkylation (Azide Substitution)
Objective: To compare the reaction rate and yield of octyl tosylate vs. octyl bromide in a standard SN2 reaction.
Materials:
-
Reaction A: Octyl tosylate (14.2 g, 50 mmol)
-
Reaction B: Octyl bromide (9.7 g, 50 mmol)
-
Sodium azide (NaN₃) (4.9 g, 75 mmol)
-
Dimethylformamide (DMF) (150 mL)
-
Diethyl ether
-
Deionized water
Procedure:
-
Setup: Prepare two identical reaction flasks (Flask A for tosylate, Flask B for bromide). To each flask, add sodium azide and 150 mL of DMF.
-
Reagent Addition: Add octyl tosylate to Flask A and octyl bromide to Flask B.
-
Reaction: Heat both flasks to 60 °C and stir.
-
Monitoring: Monitor both reactions by taking small aliquots every hour and analyzing by TLC or GC-MS. It is expected that the reaction in Flask A (tosylate) will proceed to completion significantly faster than the reaction in Flask B (bromide).
-
Workup (Post-Completion): Once a reaction is complete, cool the flask to room temperature and pour the contents into 500 mL of deionized water. Extract the aqueous phase three times with 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-azidooctane.
-
Analysis: Compare the time to completion and the final isolated yields from both reactions. The higher reactivity of the tosylate is expected to result in a shorter reaction time and potentially a cleaner crude product, simplifying purification.
Conclusion
The cost-effectiveness of using this compound is not a simple matter of comparing precursor prices. It is a nuanced decision that requires a holistic view of the entire synthetic process.
-
For high-value, complex syntheses where yield, purity, and reaction time are paramount, the superior reactivity of octyl tosylate often justifies its higher upfront cost by reducing processing time and simplifying purification, thereby lowering the overall cost-to-product.
-
For large-scale, cost-sensitive applications with robust nucleophiles, octyl bromide remains a viable and economically sound choice due to its lower raw material cost and simpler synthesis.
As a senior application scientist, my recommendation is to evaluate your specific synthetic challenge. For exploratory research and complex target-oriented synthesis, the reliability and high reactivity of octyl tosylate make it the superior choice. For established, large-scale processes, the economic advantages of octyl bromide are compelling. Understanding the trade-offs between reactivity and cost is key to making the most efficient and economical choice for your project.
References
- 1. Buy this compound | 3386-35-4 [smolecule.com]
- 2. This compound||Supplier [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Research Portal [repository.lib.umassd.edu]
- 7. Production process for synthesizing n-octyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 8. lookchem.com [lookchem.com]
- 9. n-Octyl Bromide (111-83-1) at Nordmann - nordmann.global [nordmann.global]
A Comparative Guide to the Mechanistic Pathways of Octyl Tosylate Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the ability to predictably form carbon-carbon double bonds through elimination reactions is of paramount importance. Alkyl tosylates, such as octyl tosylate, serve as excellent substrates for these transformations due to the exceptional leaving group ability of the tosylate anion. This guide provides an in-depth, comparative analysis of the mechanistic pathways governing the elimination reactions of octyl tosylate, supported by established chemical principles and experimental methodologies. We will delve into the nuances of the E1 and E2 reactions, exploring how reaction conditions can be manipulated to favor one pathway over the other, thereby controlling product distribution.
The Two Major Pathways: A Tale of Timing and Molecularity
Elimination reactions of octyl tosylate primarily proceed through two distinct mechanisms: the bimolecular E2 reaction and the unimolecular E1 reaction. The fundamental difference between these pathways lies in the timing of bond-breaking and bond-forming events.
The E2 Pathway: A Concerted and Stereospecific Dance
The E2 reaction is a single-step, concerted process where a base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon) at the same time as the carbon-leaving group bond breaks, forming a double bond.[1] The rate of this reaction is dependent on the concentration of both the substrate (octyl tosylate) and the base, exhibiting second-order kinetics.[1]
A critical feature of the E2 mechanism is its stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the tosylate leaving group. This geometric constraint ensures optimal orbital overlap for the formation of the new π-bond.
dot
Caption: The concerted E2 mechanism for octyl tosylate.
The regioselectivity of the E2 reaction of a secondary substrate like 2-octyl tosylate is heavily influenced by the steric bulk of the base employed.
-
Small, Unhindered Bases (Zaitsev's Rule): When a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol is used, the reaction favors the formation of the more substituted, and thus more thermodynamically stable, alkene. This is known as Zaitsev's rule. For 2-octyl tosylate, the major product would be 2-octene.
-
Bulky, Hindered Bases (Hofmann's Rule): In contrast, a sterically hindered base like potassium tert-butoxide (KOtBu) will preferentially abstract a proton from the less sterically hindered β-carbon. This leads to the formation of the less substituted alkene, a phenomenon known as the Hofmann elimination. In the case of 2-octyl tosylate, the major product with potassium tert-butoxide would be 1-octene.
The E1 Pathway: A Stepwise Journey via a Carbocation
The E1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a fast step in which a weak base (often the solvent) abstracts a proton from an adjacent carbon to form the double bond.[2] The rate of the E1 reaction is dependent only on the concentration of the substrate, exhibiting first-order kinetics.
dot
Caption: The stepwise E1 mechanism for octyl tosylate.
E1 reactions are favored by conditions that stabilize the carbocation intermediate, such as polar, protic solvents (e.g., ethanol, water) and are typically carried out with weak bases. Similar to E2 reactions with small bases, E1 eliminations generally follow Zaitsev's rule, yielding the more substituted alkene. Due to the planar nature of the carbocation intermediate, E1 reactions are not stereospecific.
Comparative Analysis of E1 and E2 Pathways for Octyl Tosylate
The choice between the E1 and E2 pathways for the elimination of octyl tosylate is a direct consequence of the reaction conditions. The following table summarizes the key distinguishing features:
| Feature | E1 Mechanism | E2 Mechanism |
| Kinetics | First-order: rate = k[Octyl Tosylate] | Second-order: rate = k[Octyl Tosylate][Base] |
| Base Requirement | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) |
| Solvent | Polar, protic (e.g., ethanol, water) | Aprotic or protic |
| Substrate | Favored by tertiary > secondary >> primary | Favored by tertiary > secondary > primary |
| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (small base), Hofmann's rule (bulky base) |
| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) |
| Intermediate | Carbocation | None (concerted) |
Probing the Mechanism: Experimental Approaches
Distinguishing between the E1 and E2 mechanisms is a cornerstone of physical organic chemistry. Several experimental techniques can be employed to elucidate the operative pathway.
Kinetic Studies
The most direct method to differentiate between E1 and E2 reactions is through kinetic studies. By systematically varying the concentrations of the octyl tosylate and the base and measuring the initial reaction rate, the order of the reaction with respect to each component can be determined, thereby revealing the molecularity of the rate-determining step.
dot
Caption: A generalized workflow for a kinetic study of an elimination reaction.
The Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool for probing the transition state of a reaction. In the context of elimination reactions, a primary deuterium KIE is observed when a C-H bond is broken in the rate-determining step.[3] By replacing the β-hydrogens of octyl tosylate with deuterium, one can measure the reaction rates of the deuterated and non-deuterated substrates.
A significant primary KIE (typically kH/kD > 2) is indicative of the E2 mechanism, as the C-H bond is broken in the concerted, rate-determining step.[3] Conversely, a negligible KIE (kH/kD ≈ 1) would suggest an E1 mechanism, where the C-H bond is broken in a fast step after the rate-determining formation of the carbocation. For example, a study on the E2 reaction of 2-phenylethyl tosylate, a close structural analog of 2-octyl tosylate, with sodium ethoxide in ethanol revealed a significant deuterium isotope effect, providing strong evidence for the concerted nature of the E2 transition state.[4]
Competition with Substitution Reactions
It is crucial to recognize that elimination reactions are often in competition with nucleophilic substitution reactions (SN1 and SN2). The factors that favor elimination, such as strong, bulky bases and higher temperatures, can be adjusted to maximize the yield of the desired alkene product. For primary substrates like 1-octyl tosylate, the SN2 reaction often competes significantly with the E2 pathway, especially with smaller, less hindered bases.
Experimental Protocols
Preparation of Octyl Tosylate from Octanol
A general and efficient method for the tosylation of alcohols can be performed under solvent-free conditions.
Procedure:
-
To a mortar, add 1.9 g (10 mmol) of p-toluenesulfonyl chloride and 1.3 g (10 mmol) of 1-octanol.
-
Grind the mixture with a pestle for 5-10 minutes at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, add 20 mL of diethyl ether and stir the mixture.
-
Filter the mixture to remove any solid byproducts.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-octyl tosylate. A similar procedure can be followed for the synthesis of 2-octyl tosylate from 2-octanol.
E2 Elimination of 2-Octyl Tosylate
A. With Sodium Ethoxide (Favors Zaitsev Product):
-
Prepare a solution of sodium ethoxide by dissolving 0.23 g (10 mmol) of sodium in 20 mL of absolute ethanol.
-
To the sodium ethoxide solution, add 2.84 g (10 mmol) of 2-octyl tosylate.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the mixture into 50 mL of water and extract with 3 x 20 mL of diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation.
-
Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of 1-octene and 2-octene.
B. With Potassium tert-Butoxide (Favors Hofmann Product):
-
In a round-bottom flask, dissolve 1.12 g (10 mmol) of potassium tert-butoxide in 20 mL of tert-butanol.
-
Add 2.84 g (10 mmol) of 2-octyl tosylate to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Follow the workup procedure as described for the reaction with sodium ethoxide (steps 4-6).
-
Analyze the product mixture by GC-MS to determine the ratio of 1-octene and 2-octene.
Conclusion
The elimination reactions of octyl tosylate provide a versatile platform for the synthesis of octenes. A thorough understanding of the underlying E1 and E2 mechanisms, and the factors that influence them, is essential for controlling the regioselectivity and stereoselectivity of these transformations. By carefully selecting the base, solvent, and temperature, researchers can strategically navigate the mechanistic landscape to achieve the desired synthetic outcomes. The experimental techniques outlined in this guide, such as kinetic studies and the kinetic isotope effect, offer powerful tools for the detailed investigation of these fundamental organic reactions.
References
- 1. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Kinetic study of E2 eliminations from 2-thienylethyl bromides and toluene-p-sulphonates promoted by sodium ethoxide in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. MECHANISMS OF ELIMINATION REACTIONS. IV. DEUTERIUM ISOTOPE EFFECTS IN E2 REACTIONS OF SOME 2-PHENYLETHYL DERIVATIVES (Journal Article) | OSTI.GOV [osti.gov]
A Researcher's Guide to Nucleophilic Substitution: Comparing SN1 and SN2 Pathways for Octyl Tosylate Reactions
Introduction
In the realm of synthetic organic chemistry, nucleophilic substitution reactions are fundamental transformations for creating new carbon-heteroatom bonds. These reactions proceed primarily through two distinct mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The outcome of a substitution reaction—in terms of rate, stereochemistry, and product distribution—is critically dependent on the interplay between the substrate structure, the nature of the nucleophile, the solvent, and the leaving group.
This guide provides an in-depth comparison of the SN1 and SN2 pathways, with a specific focus on octyl tosylate as the substrate. As a primary alkyl tosylate, this compound serves as an excellent model to illustrate why one pathway is overwhelmingly favored over the other. We will explore the mechanistic underpinnings, analyze the kinetic and stereochemical consequences, and provide validated experimental protocols to demonstrate these principles in a laboratory setting.
Core Mechanistic Principles: A Tale of Two Pathways
The fundamental difference between SN1 and SN2 reactions lies in the timing of bond-breaking and bond-forming events.[1][2]
-
The SN2 Pathway: A Concerted Dance. The SN2 reaction is a single-step, concerted process.[1][3] The incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack") at the exact same time the leaving group departs.[3][4][5] This process moves through a single, high-energy transition state where the carbon atom is transiently bonded to both the nucleophile and the leaving group.[3]
-
The SN1 Pathway: A Stepwise Journey. In contrast, the SN1 reaction proceeds through a two-step mechanism involving a distinct intermediate.[1][2][6] The first and rate-determining step is the spontaneous departure of the leaving group to form a planar carbocation intermediate.[7][8] In the second, rapid step, the nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face.[3][9]
Kinetic and Stereochemical Fingerprints
The distinct mechanisms of SN1 and SN2 reactions give rise to different kinetic and stereochemical outcomes that serve as diagnostic tools.
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Substrate] (Unimolecular)[2][3][10] | Rate = k[Substrate][Nucleophile] (Bimolecular)[1][2][3] |
| Mechanism | Two steps, via carbocation intermediate[2][6][11] | One concerted step, via transition state[2][3][6] |
| Stereochemistry | Racemization (mixture of inversion and retention)[1][2][3][9] | Complete inversion of configuration[1][2][9][12] |
| Substrate Reactivity | 3° > 2° > 1° > Methyl[1][11][13] | Methyl > 1° > 2° > 3°[1][3][11][13] |
| Nucleophile | Favored by weak/neutral nucleophiles (e.g., H₂O, ROH)[14][15][16] | Favored by strong nucleophiles (e.g., CN⁻, N₃⁻, OH⁻)[14][17][18] |
| Solvent | Favored by polar protic solvents (e.g., H₂O, EtOH)[6][19][20][21] | Favored by polar aprotic solvents (e.g., Acetone, DMSO)[6][14][18][19] |
| Rearrangements | Possible, to form a more stable carbocation[14][22] | Not possible[14] |
Octyl Tosylate: A Substrate Primed for SN2
Octyl tosylate is a primary (1°) alkyl tosylate. This structure has profound implications for its reactivity.
-
Substrate Structure : The SN2 mechanism is highly sensitive to steric hindrance.[3] Primary substrates like octyl tosylate have minimal steric bulk around the reaction center, allowing for easy backside attack by the nucleophile.[1][3] Conversely, the SN1 pathway is highly disfavored because it would require the formation of a very unstable primary carbocation.[1][21] The stability of the carbocation intermediate is the dominant factor for SN1 reactions, with the order being 3° > 2° >> 1°.[20][23]
-
Leaving Group : The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group.[4][24] It is the conjugate base of a strong acid (p-toluenesulfonic acid), and the negative charge on the departing oxygen is effectively delocalized by resonance across the sulfonate group, making it very stable on its own.[24][25][26] A good leaving group is essential for both SN1 and SN2 reactions as it is involved in the rate-determining step of both pathways.[2][21]
Given these factors, octyl tosylate will react almost exclusively through the SN2 pathway under appropriate conditions. Forcing an SN1 reaction is practically unfeasible and would result in extremely slow reaction rates and likely a mixture of products from competing elimination (E2) pathways.
Visualizing the Mechanisms for Octyl Tosylate
SN2 Pathway: The Favored Route
The diagram below illustrates the concerted, single-step SN2 mechanism. The nucleophile (Nu⁻) performs a backside attack on the primary carbon, leading to an inversion of stereochemistry as the tosylate leaving group departs.
Caption: Concerted SN2 mechanism for octyl tosylate.
SN1 Pathway: The Disfavored Route
This diagram shows the hypothetical two-step SN1 pathway. The first, slow step involves the formation of a highly unstable primary carbocation, which is why this route is not observed in practice.
Caption: Hypothetical SN1 mechanism for octyl tosylate.
Experimental Protocols
To empirically validate the preference for the SN2 pathway, we describe two protocols. The first is a standard, efficient SN2 reaction. The second illustrates the sluggishness of the reaction under conditions that would typically favor an SN1 pathway (solvolysis), demonstrating its inefficiency for a primary substrate.
Protocol 1: Efficient SN2 Synthesis of 1-Azidooctane
Objective: To synthesize 1-azidooctane from octyl tosylate using a strong nucleophile (azide) in a polar aprotic solvent, demonstrating a classic SN2 reaction.
Materials:
-
Octyl tosylate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for the SN2 synthesis of 1-azidooctane.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve octyl tosylate (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 1-azidooctane.
-
If necessary, purify the product by column chromatography.
Rationale: The use of sodium azide, a strong nucleophile, and DMF, a polar aprotic solvent, maximizes the rate of the SN2 reaction.[27] Polar aprotic solvents solvate the cation (Na⁺) but not the nucleophilic anion (N₃⁻), leaving the nucleophile "naked" and highly reactive.[28]
Protocol 2: Comparative Solvolysis of Octyl Tosylate (SN1-type Conditions)
Objective: To demonstrate the significantly reduced reactivity of octyl tosylate under conditions that favor SN1 reactions (a weak nucleophile in a polar protic solvent).
Materials:
-
Octyl tosylate (1.0 eq)
-
Ethanol (reagent grade, used as solvent and nucleophile)
-
Sodium bicarbonate (mild base to neutralize liberated TsOH)
Procedure:
-
Dissolve octyl tosylate (1.0 eq) and a molar excess of sodium bicarbonate in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 24-48 hours.
-
Monitor the reaction periodically by TLC, comparing against the starting material.
-
Observe the slow rate of conversion to the product, octyl ethyl ether.
Rationale: This reaction, known as solvolysis, uses the solvent (ethanol) as the nucleophile.[13] Ethanol is a weak nucleophile, and as a polar protic solvent, it is ideal for stabilizing the carbocation intermediate of an SN1 reaction.[19][20] However, because octyl tosylate is a primary substrate, the formation of the primary carbocation is energetically prohibitive. The observed slow reaction will proceed with significant SN2 character, but the weak nucleophilicity of ethanol results in a dramatically lower reaction rate compared to Protocol 1. This experiment serves to highlight that simply providing "SN1 conditions" cannot force an unwilling primary substrate to react efficiently via an SN1 mechanism.
Conclusion
For researchers and drug development professionals, understanding the factors that dictate substitution pathways is paramount for predictable and efficient synthesis. The case of octyl tosylate provides a clear and unambiguous illustration of substrate-dictated reactivity. As a primary alkyl tosylate, its reactions are governed by the principles of the SN2 mechanism, characterized by low steric hindrance and a concerted backside attack. This pathway is optimized by employing strong nucleophiles in polar aprotic solvents, leading to a clean inversion of stereochemistry and high product yields. The alternative SN1 pathway is kinetically and thermodynamically inaccessible due to the high energy barrier associated with the formation of an unstable primary carbocation. This fundamental understanding allows chemists to rationally design synthetic routes, control stereochemical outcomes, and avoid undesirable side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. medlifemastery.com [medlifemastery.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. firsthope.co.in [firsthope.co.in]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 14. orgosolver.com [orgosolver.com]
- 15. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. Khan Academy [khanacademy.org]
- 18. brainkart.com [brainkart.com]
- 19. m.youtube.com [m.youtube.com]
- 20. 11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. m.youtube.com [m.youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. jackwestin.com [jackwestin.com]
- 24. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. Khan Academy [khanacademy.org]
- 27. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 28. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octyl 4-methylbenzenesulfonate
Introduction: In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring both personnel safety and environmental stewardship. Octyl 4-methylbenzenesulfonate (CAS No. 3386-35-4), also known as octyl tosylate, is a versatile alkylating agent used in organic synthesis.[1] However, its hazardous characteristics necessitate a clear and robust disposal protocol. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.
Part 1: Hazard Profile and Immediate Safety Precautions
A thorough understanding of a chemical's hazard profile is the foundation of safe handling. This compound is classified as a hazardous substance, and its disposal is regulated.[2] The primary hazards are associated with its irritant properties and potential harm if ingested.
Table 1: Hazard Classification for this compound
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Safety Data Sheets |
| Skin Irritation | Causes skin irritation.[3] | Safety Data Sheets[3] |
| Eye Irritation | Causes serious eye irritation.[3] | Safety Data Sheets[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Safety Data Sheets[3] |
| Aquatic Toxicity | Harmful to aquatic life. | Safety Data Sheets |
Expert Insight: The irritant nature of sulfonate esters like octyl tosylate stems from their reactivity. As effective alkylating agents, they can react with biological nucleophiles present in skin and mucous membranes, leading to irritation and potential tissue damage. This reactivity underscores the critical importance of preventing direct contact.
Mandatory Personal Protective Equipment (PPE)
Adherence to PPE guidelines is non-negotiable.[4] Before handling this compound for any purpose, including disposal, ensure the following PPE is correctly worn.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields.[5] | Essential for preventing splashes that can cause serious eye irritation. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[4][6] | Prevents skin contact and subsequent irritation. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[4] |
| Laboratory coat or chemical-resistant apron.[4] | Provides a necessary barrier to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Generally not required with adequate ventilation. | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential aerosols.[7] If ventilation is poor, a NIOSH-approved respirator may be necessary.[7] |
Part 2: Core Disposal Protocol: A Step-by-Step Guide
The required and only compliant method for disposing of this compound is through a licensed professional hazardous waste disposal service.[2] Disposing of this chemical down the drain or in regular municipal trash is a serious regulatory violation and poses a significant environmental risk.[2][8]
Step 1: Waste Characterization and Segregation
-
Characterize: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials, must be classified as hazardous waste.[9]
-
Segregate: Do not mix this waste stream with other types of waste. Specifically, keep it separate from non-hazardous waste and other incompatible hazardous waste streams. This practice is crucial for safety and ensures proper treatment by the disposal facility.
Step 2: Proper Containerization
-
Unused Product: Whenever possible, leave the chemical in its original container.[2]
-
Waste Collection: For liquid waste mixtures or contaminated solids, use a designated, compatible, and sealable waste container.[9] Containers must be in good condition and not leaking.[9]
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, pipette tips, or absorbent pads, must be collected in a separate, sealed container designated for solid hazardous waste.[2][8]
Step 3: Labeling and Temporary Storage
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[8]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area must be well-ventilated, away from incompatible materials (see Part 5), and ideally within secondary containment to manage potential leaks.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS or EHSO) department to schedule a pickup for your hazardous waste.[9] They are responsible for coordinating with licensed hazardous waste vendors.
-
Documentation: Maintain accurate records of the waste generated, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures - Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Minor Spills (Small volume in a contained area):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[11]
-
Carefully collect the absorbed material and contaminated items into a sealable container.[12]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it following the protocol in Part 2.
-
Decontaminate the spill area with soap and water.
-
-
Major Spills (Large volume or outside of a fume hood):
-
Evacuate the immediate area immediately.[12]
-
Alert your supervisor and contact your institution's emergency response team or EHS.
-
Prevent the spill from entering drains.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid for Exposure
If exposure occurs, take the following immediate actions.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs or persists, seek medical attention. |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7] If respiratory irritation or distress occurs, seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[7] Call a POISON CENTER or doctor immediately for treatment advice. |
Part 4: Decontamination
-
Equipment: Thoroughly clean any laboratory equipment that has come into contact with this compound using soap and water or an appropriate solvent. Collect all rinsate as hazardous waste.
-
Surfaces: Decontaminate work surfaces, such as fume hood benches, at the end of any procedure involving this chemical.
-
PPE: Dispose of all contaminated disposable PPE (gloves, etc.) as solid hazardous waste.[2]
Part 5: Chemical Incompatibility
To prevent dangerous reactions, do not store or mix this compound waste with the following:
Expert Insight: Sulfonate esters can undergo hydrolysis under strongly acidic or basic conditions.[13] While this is a known reaction, attempting to "neutralize" the waste in the lab without a validated protocol is not a recommended disposal method and can generate heat or unexpected byproducts.[2] The safest approach is always professional disposal.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.
References
- 1. This compound||Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. epa.gov [epa.gov]
- 11. staging.keyorganics.net [staging.keyorganics.net]
- 12. benchchem.com [benchchem.com]
- 13. Buy this compound | 3386-35-4 [smolecule.com]
Personal protective equipment for handling Octyl 4-methylbenzenesulfonate
An Essential Guide to Personal Protective Equipment for Handling Octyl 4-methylbenzenesulfonate
Navigating the complexities of laboratory safety requires a proactive and informed approach, especially when handling reactive chemical species. This compound, a member of the tosylate ester family, serves as a valuable intermediate in organic synthesis. However, its utility is matched by significant potential hazards. As a class, sulfonate esters are recognized as potent alkylating agents, capable of covalently modifying biological macromolecules like DNA.[1][2][3] This activity underlies their potential for genotoxicity and necessitates a rigorous and non-negotiable adherence to safety protocols.
This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you, the researcher, to build a self-validating system of safety in your laboratory.
Hazard Assessment: The "Why" Behind the "What"
A thorough understanding of the risks associated with this compound is the foundation of safe handling. The primary hazards stem from its chemical reactivity and potential for exposure.
-
Alkylation and Genotoxicity: The core danger of sulfonate esters is their ability to act as alkylating agents.[4] The tosylate group is an excellent leaving group, facilitating the transfer of the octyl group to nucleophilic sites, including those on DNA.[3] While specific data on this compound's carcinogenicity is not prevalent, the National Institute for Occupational Safety and Health (NIOSH) classifies alkylating agents as a category of hazardous drugs, warranting extreme caution.[1][5]
-
Dermal and Ocular Hazards: Safety Data Sheets (SDS) for analogous sulfonate esters consistently list "Causes skin irritation" and "Causes serious eye irritation" as key hazards.[6] Some are classified as causing severe skin burns and eye damage.[7][8] Direct contact can lead to localized chemical burns and inflammation.
-
Respiratory Irritation: If handled as a fine powder or if aerosols are generated from solutions, this compound may cause respiratory irritation.[6] Inhalation is a direct route for systemic exposure.
Given these hazards, the primary goal of our Personal Protective Equipment (PPE) strategy is to create an impermeable barrier between the researcher and the chemical, effectively eliminating all potential routes of exposure—dermal, ocular, and inhalation.
Core PPE Requirements for this compound
The selection of appropriate PPE is dictated by the specific task being performed. A dynamic risk assessment is crucial. The following table summarizes the minimum required PPE for common laboratory operations.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Fully-Buttoned Lab Coat | Not generally required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves (Single Pair) | Fully-Buttoned Lab Coat | Required if not in a fume hood or ventilated enclosure. (N95 minimum) |
| Preparing Solutions (e.g., dissolution) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves or Neoprene Gloves | Fully-Buttoned Lab Coat & Chemical-Resistant Apron | Required if not performed in a chemical fume hood. |
| Performing Reactions/Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves or Neoprene/Butyl Gloves | Fully-Buttoned Lab Coat & Chemical-Resistant Apron | All operations must be conducted within a certified chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemical-Resistant Coveralls or Suit | NIOSH-approved air-purifying respirator with organic vapor cartridges. |
Procedural Guide: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) process is a common and preventable cause of exposure.
Protocol 1: Donning PPE (Putting On)
This sequence is designed to minimize contamination of "clean" layers.
-
Footwear and Attire Check: Confirm you are wearing long pants and closed-toe shoes.[9][10]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.[11] If a higher level of protection is needed, don chemical-resistant coveralls.
-
Respiratory Protection: If required by your risk assessment, perform a fit check and don your respirator.[8][12]
-
Eye and Face Protection: Put on chemical splash goggles.[11] If a splash hazard exists, place a face shield over the goggles.[9]
-
Outer Gloves: Don the second pair of gloves (nitrile, neoprene, or butyl), ensuring the cuffs are pulled up over the sleeves of the lab coat.
Protocol 2: Doffing PPE (Taking Off)
This sequence is the most critical for preventing self-contamination. The guiding principle is "dirty touches dirty."
-
Initial Decontamination: If grossly contaminated, wipe down outer gloves and apron before removal.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean, ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out.
-
Face Shield and Apron: Remove the face shield and chemical-resistant apron.
-
Lab Coat/Coveralls: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Goggles: Remove your chemical splash goggles.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Spill and Disposal Procedures
Adherence to proper procedure does not end when the experiment is complete. Safe disposal is a critical final step.
Spill Management
-
Evacuate and Alert: Immediately notify personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[11]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble as outlined for "Spill Cleanup" in the table above.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a spill pad). For solid spills, gently cover with a damp paper towel to prevent dust generation.[11]
-
Cleanup: Carefully scoop or absorb the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[11]
Disposal of Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour sulfonate ester waste down the drain.
-
PPE Disposal: All disposable PPE used while handling the compound must be disposed of as hazardous solid waste.
By integrating these principles and procedures into your daily laboratory workflow, you can effectively mitigate the risks associated with this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. cdc.gov [cdc.gov]
- 2. mtpinnacle.com [mtpinnacle.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. file.ambeed.com [file.ambeed.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. clarionsafety.com [clarionsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
